Product packaging for 3,5-Dimethylbenzohydrazide(Cat. No.:CAS No. 27389-49-7)

3,5-Dimethylbenzohydrazide

Cat. No.: B1275704
CAS No.: 27389-49-7
M. Wt: 164.2 g/mol
InChI Key: JAXXNYJSWNHITI-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B1275704 3,5-Dimethylbenzohydrazide CAS No. 27389-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXXNYJSWNHITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397447
Record name 3,5-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27389-49-7
Record name 3,5-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,5-dimethylbenzohydrazide, a promising scaffold in medicinal chemistry. The information is curated for researchers and professionals in the fields of organic synthesis and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the esterification of 3,5-dimethylbenzoic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid

The initial step involves the conversion of 3,5-dimethylbenzoic acid to its corresponding methyl ester, methyl 3,5-dimethylbenzoate. This is a standard esterification reaction, commonly carried out using methanol in the presence of an acid catalyst.

Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate

The synthesized methyl 3,5-dimethylbenzoate is then reacted with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution reaction is a common and efficient method for the preparation of hydrazides.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds.

Synthesis of Methyl 3,5-Dimethylbenzoate

Materials:

  • 3,5-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3,5-dimethylbenzoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of this compound

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Dissolve methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Properties of this compound

This section details the known and predicted chemical and physical properties of this compound.

Chemical and Physical Properties
PropertyValueReference
CAS Number 27389-49-7[1]
Molecular Formula C9H12N2O[1]
Molecular Weight 164.20 g/mol [1]
Density (predicted) 1.098±0.06 g/cm³
pKa (predicted) 12.74±0.10
Spectral Data (Predicted)

The following table outlines the expected spectral characteristics of this compound based on the analysis of analogous benzohydrazide derivatives.[2][3]

Spectroscopy Expected Peaks and Assignments
¹H NMR - Singlet for the two methyl groups (Ar-CH₃) around δ 2.3 ppm. - Singlet for the aromatic proton at the 4-position (Ar-H) around δ 7.2 ppm. - Singlet for the two aromatic protons at the 2- and 6-positions (Ar-H) around δ 7.5 ppm. - Broad singlet for the -NH₂ protons. - Singlet for the -NH- proton around δ 9.5-10.0 ppm.
¹³C NMR - Signal for the methyl carbons (Ar-CH₃) around δ 21 ppm. - Signals for the aromatic carbons. - Signal for the carbonyl carbon (C=O) in the range of δ 165-170 ppm.
FT-IR (cm⁻¹) - N-H stretching vibrations for the -NHNH₂ group in the range of 3200-3400 cm⁻¹. - C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹. - N-H bending vibration (amide II band) around 1520-1550 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 164.20.

Biological Activities and Potential Applications

Benzohydrazide derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their wide range of biological activities.[2] These activities are attributed to the presence of the toxophoric -CONHNH- group.

Research has demonstrated that benzohydrazide derivatives possess a variety of therapeutic potentials, including:

  • Antimicrobial Activity: They have shown efficacy against various strains of bacteria and fungi.

  • Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.

  • Antiviral Activity: Some compounds have been identified as potential antiviral agents.

  • Anti-inflammatory Activity: Benzohydrazides have also been investigated for their anti-inflammatory properties.

The 3,5-dimethyl substitution pattern on the benzene ring of this compound can influence its lipophilicity and steric properties, potentially modulating its biological activity and pharmacokinetic profile. This makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_material 3,5-Dimethylbenzoic Acid intermediate Methyl 3,5-Dimethylbenzoate start_material->intermediate Reflux reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4) product This compound intermediate->product Reflux reagents2 Hydrazine Hydrate (N2H4·H2O) Ethanol

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Logical Relationship of Benzohydrazide Applications

Benzohydrazide_Applications Benzohydrazide Core Benzohydrazide Core Antimicrobial Antimicrobial Benzohydrazide Core->Antimicrobial Anticancer Anticancer Benzohydrazide Core->Anticancer Antiviral Antiviral Benzohydrazide Core->Antiviral Anti-inflammatory Anti-inflammatory Benzohydrazide Core->Anti-inflammatory Drug Development Drug Development Antimicrobial->Drug Development Anticancer->Drug Development Antiviral->Drug Development Anti-inflammatory->Drug Development

References

A Comprehensive Technical Guide to 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and known biological activities. The document summarizes key quantitative data in tabular format, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Information

This compound is a derivative of benzoic acid and hydrazine. Its fundamental chemical properties are summarized below.

Chemical Identity and Properties

PropertyValueReference
CAS Number 27389-49-7[1][2]
Molecular Formula C9H12N2O[1]
Molecular Weight 164.2 g/mol [1]
Synonyms Benzoic acid, 3,5-dimethyl-, hydrazide[1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a hydrazide group.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a 3,5-dimethylbenzoyl derivative with hydrazine. A common precursor is 3,5-dimethylbenzoic acid, which is an important intermediate in the synthesis of various chemicals, including pesticides.[3]

Experimental Protocol: General Synthesis

A general method for synthesizing benzohydrazides involves the reaction of a methyl benzoate with hydrazine hydrate.[4] This can be adapted for this compound.

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate

  • Ethanol (optional, as a solvent)

  • Reflux apparatus

  • Filtration equipment

Procedure:

  • A mixture of methyl 3,5-dimethylbenzoate (1 mole equivalent) and hydrazine hydrate (1.2 mole equivalents) is prepared in a round-bottom flask.[4]

  • The mixture is refluxed for approximately 2-4 hours.[4]

  • The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting white precipitate of this compound is collected by filtration.

  • The precipitate is washed thoroughly with water and dried.[4]

  • For higher purity, the product can be recrystallized from ethanol.[4]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 3,5-dimethylbenzoate C Reflux for 2-4 hours A->C B Hydrazine Hydrate B->C D Cool to Room Temperature C->D E Filter and Wash with Water D->E F Dry the Product E->F G Recrystallize from Ethanol (Optional) F->G H This compound F->H G->H

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

Benzohydrazides are a class of compounds known for their wide range of biological activities.[4] Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4][5] While specific data on this compound is limited in the provided search results, the broader class suggests its potential for further investigation in drug discovery.

  • Antimicrobial Activity: Many benzohydrazide derivatives have been screened for their effectiveness against various bacterial and fungal strains.[5]

  • Anticancer Potential: Certain benzohydrazide compounds have demonstrated potent anticancer activities, with some being effective at nanomolar concentrations.[4] For instance, some derivatives have been investigated as EGFR kinase inhibitors.[6]

  • Enzyme Inhibition: Modified benzohydrazides have been synthesized and evaluated as inhibitors for enzymes like enoyl ACP reductase and DHFR, which are targets for antitubercular drugs.[7]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a general method to assess the antioxidant potential of synthesized benzohydrazide compounds.

Materials:

  • Synthesized this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound (this compound) and ascorbic acid in methanol at various concentrations.

  • In a set of test tubes, add a fixed volume of the DPPH solution.

  • Add varying concentrations of the test compound or standard to the test tubes.

  • The mixture is shaken and allowed to stand in the dark for 30 minutes.

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Compounds with lower absorbance values are considered to have higher free radical scavenging activities.

Potential Signaling Pathways

Given that some benzohydrazide derivatives act as inhibitors of key signaling proteins in cancer, it is plausible that this compound or its derivatives could be designed to target similar pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[8]

G Potential PI3K/mTOR Inhibition Pathway EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential PI3K/mTOR inhibition pathway for a derivative.

Conclusion

This compound, identified by CAS number 27389-49-7, is a member of the versatile benzohydrazide family of compounds.[1] While detailed studies on this specific molecule are not extensively covered in the initial search, the well-documented biological activities of related benzohydrazides suggest its potential as a scaffold for developing new therapeutic agents. The provided synthesis and screening protocols offer a starting point for further research into its chemical and biological properties. Future investigations could focus on synthesizing a library of derivatives and evaluating their efficacy in various disease models, particularly in oncology and microbiology.

References

physical and chemical properties of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class of organic molecules. Benzohydrazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of observed biological activities. These activities include potential antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational modeling.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O(Calculated)
Molecular Weight 164.21 g/mol (Calculated)
CAS Number 27389-49-7[1]
Predicted Density 1.098 ± 0.06 g/cm³
Predicted pKa 12.74 ± 0.10
Synonyms Benzoic acid, 3,5-dimethyl-, hydrazide

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3,5-dimethylbenzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3_5_Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Reaction_1 Esterification 3_5_Dimethylbenzoic_Acid->Reaction_1 Methanol Methanol (CH3OH) Methanol->Reaction_1 Sulfuric_Acid Sulfuric Acid (H2SO4, catalyst) Sulfuric_Acid->Reaction_1 Reflux Methyl_3_5_dimethylbenzoate Methyl 3,5-dimethylbenzoate Reaction_2 Hydrazinolysis Methyl_3_5_dimethylbenzoate->Reaction_2 Reaction_1->Methyl_3_5_dimethylbenzoate Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->Reaction_2 Ethanol Ethanol (Solvent) Ethanol->Reaction_2 Reflux 3_5_Dimethylbenzohydrazide This compound Reaction_2->3_5_Dimethylbenzohydrazide

A general two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of benzohydrazide derivatives.

Step 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Dissolve the crude methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the hydrazide group.

Predicted ¹H NMR Data
Chemical Shift (δ ppm)
~7.5 - 7.2
~4.5
~2.3
~9.5
FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for this compound are summarized below.

Predicted FT-IR Data
Wavenumber (cm⁻¹)
3300 - 3100
3100 - 3000
2950 - 2850
1680 - 1630
1600 - 1450
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (164.21).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the readily available scientific literature, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These include:

  • Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated efficacy against various strains of bacteria and fungi.[2]

  • Anticancer Activity: Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibition: Benzohydrazides have been explored as inhibitors of various enzymes, which can be a mechanism for their therapeutic effects.

The biological activity of these compounds is often attributed to the presence of the hydrazone linkage (-CO-NH-N=), which can chelate metal ions or interact with biological targets. The specific substitutions on the benzene ring can significantly influence the potency and selectivity of their biological effects.

Biological_Activity Potential Biological Activities of Benzohydrazide Derivatives Benzohydrazide_Core Benzohydrazide Core Structure Antimicrobial Antimicrobial Activity Benzohydrazide_Core->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Activity Benzohydrazide_Core->Anticancer Induction of apoptosis in cancer cells Enzyme_Inhibition Enzyme Inhibition Benzohydrazide_Core->Enzyme_Inhibition Modulation of enzyme function

Overview of potential biological activities of the benzohydrazide scaffold.

Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, a general protocol for its synthesis, and an overview of the expected analytical data for its characterization. The diverse biological activities reported for the broader class of benzohydrazides suggest that this compound and its derivatives may be promising candidates for future drug discovery and development efforts. Further experimental validation of its properties and biological activities is a crucial next step for the scientific community.

References

An In-depth Technical Guide to the Spectral Data of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 3,5-dimethylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectral information based on established principles of spectroscopy and data from analogous compounds. This guide also includes a plausible synthesis protocol and a workflow diagram to facilitate its preparation and characterization.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar benzohydrazide derivatives and the known effects of substituents on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2br s1H-NH-
~7.3s1HAr-H (H2)
~7.1s2HAr-H (H4, H6)
~4.5br s2H-NH₂
~2.3s6HAr-(CH₃)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166C=O
~138Ar-C (C3, C5)
~133Ar-C (C1)
~132Ar-C (C4)
~126Ar-C (C2, C6)
~21Ar-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretch (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H stretch
2900 - 3000MediumAliphatic C-H stretch
1640 - 1680StrongC=O stretch (Amide I)
1580 - 1620Medium to StrongN-H bend (Amide II) and Aromatic C=C stretch
1450 - 1550MediumAromatic C=C stretch
800 - 900StrongAr-H out-of-plane bend (1,3,5-trisubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
133[M - NHNH₂]⁺
105[133 - CO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

This section details a plausible method for the synthesis of this compound, for which direct literature procedures are scarce. The proposed synthesis is a two-step process starting from 3,5-dimethylbenzoic acid.

Synthesis of Methyl 3,5-Dimethylbenzoate
  • Reaction Setup: To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of this compound
  • Reaction Setup: Dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow and Process Visualization

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 3,5-Dimethylbenzoic Acid D Reflux (4-6h) A->D B Methanol B->D C Sulfuric Acid (cat.) C->D E Methyl 3,5-Dimethylbenzoate D->E H Reflux (8-12h) E->H F Hydrazine Hydrate F->H G Ethanol G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 164 F1 [M - NHNH₂]⁺ m/z = 133 M->F1 - NHNH₂ F2 [M - NHNH₂ - CO]⁺ m/z = 105 F1->F2 - CO F3 [C₇H₇]⁺ m/z = 91 F2->F3 F4 [C₆H₅]⁺ m/z = 77 F3->F4

Caption: Predicted fragmentation in mass spectrometry.

An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3,5-dimethylbenzohydrazide derivatives, with a focus on the well-documented compound Tebufenozide. Due to a lack of extensive public data on the solubility of the parent compound, this compound, this guide leverages available data for Tebufenozide, an insecticide that contains the this compound core structure. This information is intended to support research and development activities where this chemical class is of interest.

Core Data Presentation: Solubility of Tebufenozide

Tebufenozide, with the IUPAC name N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide, is a derivative of this compound. It is slightly soluble in organic solvents.[1][2] The following table summarizes the quantitative solubility data for Tebufenozide in various organic solvents.

SolventTemperature (°C)Solubility
Ethyl acetate2023,800 mg/L
Acetone2074,800 mg/L
Methanol20130 g/L
Toluene203.2 g/L
DMSONot Specified125 mg/mL (ultrasonication may be required)[3]
Water200.83 mg/L[4]

Experimental Protocols: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid organic compound like a this compound derivative in an organic solvent. This protocol is based on the gravimetric method, which involves preparing a saturated solution, followed by the evaporation of the solvent and weighing the dissolved solute.[5][6]

2.1. Materials and Equipment

  • Analytical balance

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Glass vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the chosen solvent)

  • Drying oven

  • The compound of interest (e.g., a this compound derivative)

  • High-purity organic solvent

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Carefully evaporate the solvent using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent has completely evaporated, place the container with the solid residue in a drying oven to ensure all residual solvent is removed.

    • Cool the container to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

2.3. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of a this compound derivative using the gravimetric method.

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48 hours) prepare_solution->equilibrate withdraw_sample Withdraw Supernatant equilibrate->withdraw_sample filter_sample Filter Sample withdraw_sample->filter_sample evaporate_solvent Evaporate Solvent filter_sample->evaporate_solvent dry_residue Dry Residue to Constant Weight evaporate_solvent->dry_residue weigh_residue Weigh Residue dry_residue->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility end_process End calculate_solubility->end_process

Caption: Gravimetric Method Workflow

References

An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzohydrazide, a key aromatic hydrazide, has garnered significant attention primarily as a foundational scaffold in the synthesis of a class of modern insecticides. While the history of its isolated discovery is not extensively documented, its importance lies in its role as a crucial intermediate for creating more complex molecules with potent biological activities. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its pivotal role in the development of dibenzoylhydrazine insecticides. Detailed experimental protocols and diagrams of relevant synthetic pathways are presented to facilitate further research and application in agrochemical and medicinal chemistry.

Introduction and Historical Context

The discovery and initial synthesis of this compound are not well-documented as a standalone event in scientific literature. Its significance emerges from its incorporation into more complex molecular structures, particularly in the field of agrochemicals. The core structure of this compound serves as a vital building block for a class of insecticides known as dibenzoylhydrazines. These compounds act as ecdysone agonists, disrupting the normal molting process in insects, leading to their demise.

Research into dibenzoylhydrazine insecticides intensified in the late 20th century, with a focus on creating compounds with high efficacy, selectivity, and favorable environmental profiles. In this context, derivatives of this compound, such as N'-benzoyl-N-(tert-butyl)-3,5-dimethylbenzohydrazide, were synthesized and found to exhibit significant insecticidal activity.[1][2][3] These developments have solidified the importance of this compound as a key intermediate in the ongoing quest for novel pest control agents.[4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 27389-49-7
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance White to off-white crystalline solid (Predicted)
Melting Point Not reported
Boiling Point Not reported
Density 1.098±0.06 g/cm³ (Predicted)
pKa 12.74±0.10 (Predicted)
Solubility Soluble in methanol, ethanol, and other polar organic solvents (Inferred)

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the hydrazinolysis of a corresponding ester, typically methyl 3,5-dimethylbenzoate. This reaction involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Experimental Protocol: Synthesis from Methyl 3,5-Dimethylbenzoate

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or another suitable alcohol as solvent)

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dimethylbenzoate in a minimal amount of ethanol.

  • To this solution, add a molar excess (typically 1.5 to 2 equivalents) of hydrazine hydrate.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white, crystalline precipitate of this compound by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound.

Synthesis_of_3_5_Dimethylbenzohydrazide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Methyl 3,5-dimethylbenzoate Process Hydrazinolysis R1->Process R2 Hydrazine Hydrate R2->Process P1 This compound Process->P1 Reflux in Ethanol

Synthesis of this compound.

Key Applications in Insecticide Development

The primary and most significant application of this compound is as a precursor in the synthesis of dibenzoylhydrazine insecticides. These compounds are highly valued for their specific mode of action, targeting the ecdysone receptor in insects.

Synthesis of N'-Benzoyl-N-(tert-butyl)-3,5-dimethylbenzohydrazide Analogues

A general synthetic route to these insecticidal compounds involves a two-step process starting from this compound.

Step 1: N-tert-Butylation

This compound is first reacted with a tert-butyl source, such as tert-butyl bromide, in the presence of a base to form N-tert-butyl-3,5-dimethylbenzohydrazide.

Step 2: N'-Benzoylation

The resulting N-tert-butyl-3,5-dimethylbenzohydrazide is then acylated with a substituted benzoyl chloride to yield the final dibenzoylhydrazine insecticide. The substituents on the benzoyl chloride can be varied to optimize insecticidal activity and spectrum.

Insecticide_Synthesis_Workflow A This compound C N-tert-Butylation A->C B tert-Butyl Bromide B->C D N-tert-Butyl-3,5-dimethylbenzohydrazide C->D F N'-Benzoylation D->F E Substituted Benzoyl Chloride E->F G Dibenzoylhydrazine Insecticide F->G

General workflow for insecticide synthesis.
Mechanism of Action: Ecdysone Receptor Agonism

Dibenzoylhydrazines derived from this compound mimic the action of the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor, leading to a premature and incomplete molt, which is ultimately lethal to the insect. This specific mode of action contributes to their selectivity towards target pests and lower toxicity to non-target organisms.

Ecdysone_Agonist_Pathway cluster_ligand Ligand cluster_receptor Receptor Complex cluster_response Cellular Response Ligand Dibenzoylhydrazine (e.g., from this compound) EcR Ecdysone Receptor (EcR) Ligand->EcR Binds to Gene Gene Expression Activation EcR->Gene Activates USP Ultraspiracle Protein (USP) USP->Gene Co-activates Molt Premature and Lethal Molting Gene->Molt Initiates

Signaling pathway of ecdysone agonists.

Future Perspectives

This compound remains a valuable scaffold for the development of new agrochemicals. Future research may focus on:

  • Synthesis of Novel Analogues: Exploring a wider range of substituents on the benzoyl ring to discover compounds with enhanced activity against resistant insect strains.

  • Expansion to Other Applications: Investigating the potential of this compound derivatives in medicinal chemistry, as the hydrazide and diacylhydrazine motifs are present in various biologically active compounds.

  • Development of More Sustainable Synthetic Routes: Optimizing reaction conditions to improve yields, reduce waste, and utilize greener solvents.

Conclusion

While the individual discovery of this compound is not a prominent historical event, its role as a key intermediate in the synthesis of highly effective dibenzoylhydrazine insecticides is of great significance. This technical guide has provided a detailed overview of its synthesis, properties, and the crucial role it plays in modern agrochemical research. The provided experimental protocols and pathway diagrams offer a foundation for researchers and scientists to further explore the potential of this versatile molecule.

References

The Fundamental Chemistry of 3,5-Dimethylbenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 3,5-Dimethylbenzohydrazide. It covers its synthesis, chemical and physical properties, and spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those with an interest in the broader field of medicinal chemistry.

Core Chemical Information

This compound is a substituted derivative of benzohydrazide. The benzohydrazide scaffold is a key pharmacophore in a variety of biologically active compounds.[1] The presence of the dimethyl substitution on the benzene ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

PropertyValueSource
CAS Number 27389-49-7[2]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol [2]
Predicted Density 1.098±0.06 g/cm³[2]
Predicted pKa 12.74±0.10[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 3,5-dimethylbenzoic acid to its more reactive acid chloride derivative, 3,5-dimethylbenzoyl chloride. The second step is the reaction of this acid chloride with hydrazine hydrate to form the final product.

Synthesis_Workflow cluster_step1 Step 1: Formation of 3,5-Dimethylbenzoyl Chloride cluster_step2 Step 2: Formation of this compound 3_5_dimethylbenzoic_acid 3,5-Dimethylbenzoic Acid step1_reaction Reaction 3_5_dimethylbenzoic_acid->step1_reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->step1_reaction 3_5_dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl Chloride step1_reaction->3_5_dimethylbenzoyl_chloride step2_reaction Reaction 3_5_dimethylbenzoyl_chloride->step2_reaction hydrazine_hydrate Hydrazine Hydrate (N₂H₄·H₂O) hydrazine_hydrate->step2_reaction 3_5_dimethylbenzohydrazide This compound step2_reaction->3_5_dimethylbenzohydrazide

Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride from 3,5-Dimethylbenzoic Acid

This procedure is based on a general method for the synthesis of benzoyl chlorides.

  • Materials:

    • 3,5-Dimethylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas.

  • Procedure:

    • In a reaction flask, place 3,5-dimethylbenzoic acid.

    • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride gas.

    • After the initial reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours to ensure the reaction goes to completion.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting residue is 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride

This procedure is a general method for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.

  • Materials:

    • 3,5-Dimethylbenzoyl chloride

    • Hydrazine hydrate (N₂H₄·H₂O)

    • A suitable solvent (e.g., ethanol, tetrahydrofuran)

    • Ice bath

  • Procedure:

    • Dissolve hydrazine hydrate (an excess, typically 2-3 equivalents) in a suitable solvent in a reaction flask and cool the solution in an ice bath.

    • Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring. A white precipitate of this compound will form.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.

    • Filter the precipitate and wash it with cold water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

  • A singlet for the six protons of the two methyl groups on the aromatic ring.

  • Singlets for the aromatic protons.

  • A broad singlet for the -NH- proton.

  • A broad singlet for the -NH₂ protons.

The exact chemical shifts will be dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show distinct signals for:

  • The carbon atoms of the methyl groups.

  • The quaternary carbons of the aromatic ring to which the methyl groups are attached.

  • The other aromatic carbons.

  • The carbonyl carbon, which will be the most downfield signal.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching vibrations from the hydrazide group, typically appearing as two bands in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations from the aromatic ring and methyl groups, typically appearing just above and below 3000 cm⁻¹, respectively.

  • C=O stretching vibration (Amide I band) from the carbonyl group, which is a strong absorption typically in the range of 1630-1680 cm⁻¹.

  • N-H bending vibration (Amide II band) in the region of 1515-1570 cm⁻¹.

  • C-N stretching vibration in the region of 1200-1350 cm⁻¹.

  • Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Expected Fragmentation)

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns would likely involve:

  • Loss of the amino group (-NH₂) to give a fragment at m/z 148.

  • Loss of the entire hydrazide group (-NHNH₂) to give the 3,5-dimethylbenzoyl cation at m/z 133.

  • Cleavage of the N-N bond.

  • Further fragmentation of the aromatic ring.

Potential Applications and Biological Significance

Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The specific biological profile of this compound has not been extensively reported in publicly available literature. However, its structural similarity to other biologically active benzohydrazides suggests it could be a valuable lead compound for further investigation in drug discovery programs. The dimethyl substitution pattern may confer specific properties that could be exploited for targeted therapeutic applications.

Logical_Relationship cluster_properties Influenced Properties cluster_substitutions Molecular Modifications Benzohydrazide_Scaffold Benzohydrazide Scaffold Dimethyl_Substitution 3,5-Dimethyl Substitution Benzohydrazide_Scaffold->Dimethyl_Substitution is modified by Lipophilicity Lipophilicity Metabolic_Stability Metabolic Stability Target_Binding Target Binding Affinity Dimethyl_Substitution->Lipophilicity influences Dimethyl_Substitution->Metabolic_Stability influences Dimethyl_Substitution->Target_Binding influences

Influence of Dimethyl Substitution on Properties.

References

An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 3,5-Dimethylbenzohydrazide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O[1]
Molecular Weight164.2 g/mol [1]
IUPAC NameThis compound
CAS Number27389-49-7[1]
SynonymsBenzoic acid, 3,5-dimethyl-, hydrazide[1]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from its precursor, 3,5-dimethylbenzoic acid, via an esterification step followed by hydrazinolysis.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid to Methyl 3,5-Dimethylbenzoate

  • Materials:

    • 3,5-Dimethylbenzoic acid

    • Methanol (absolute)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Magnesium sulfate (anhydrous)

    • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of absolute methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.

    • Purify the crude product by column chromatography or distillation if necessary.

Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate to this compound

  • Materials:

    • Methyl 3,5-dimethylbenzoate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.[2]

    • Add an excess of hydrazine hydrate to the solution.[2]

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[2]

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the white solid product, this compound.[2]

    • Filter the precipitate and wash it thoroughly with cold water.[2]

    • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.[2]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3,5-Dimethylbenzoic Acid B Methyl 3,5-Dimethylbenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl 3,5-Dimethylbenzoate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis workflow for this compound.

Biological Context and Applications

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[2] Research has shown that these compounds can exhibit antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties.[2][3] The specific biological activities of this compound would need to be determined through further screening and in-vitro or in-vivo studies. The general mechanism of action for many biologically active hydrazones, which can be formed from hydrazides, involves their ability to chelate metal ions or interact with various enzymes.[4] The synthesis of various substituted benzohydrazides allows for the exploration of structure-activity relationships to develop more potent and selective therapeutic agents.[5][6]

References

Potential Research Areas for 3,5-Dimethylbenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research avenues for the chemical compound 3,5-Dimethylbenzohydrazide. While direct research on this specific molecule is limited, its core benzohydrazide structure is a well-established pharmacophore. By examining the synthesis, biological activities, and mechanisms of action of structurally related analogs, we can delineate promising areas of investigation for this compound and its derivatives. This document provides detailed experimental protocols, quantitative data from related compounds for comparative purposes, and visualizations of key workflows and potential signaling pathways to guide future research and development.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through a two-step process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

  • Reaction: 3,5-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to yield 3,5-dimethylbenzoyl chloride.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1 molar equivalent).

    • Slowly add thionyl chloride (5 molar equivalents) to the flask at room temperature with stirring[1].

    • The mixture is then subjected to a staged heating process: first, maintain at 30-50°C for 1 hour, then increase the temperature to 65°C and reflux for 2-4 hours[1]. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to light yellow liquid[1].

Step 2: Synthesis of this compound

  • Reaction: 3,5-Dimethylbenzoyl chloride is reacted with hydrazine hydrate to form this compound.

  • Procedure:

    • In a flask, dissolve hydrazine monohydrate (1 molar equivalent) in an appropriate solvent (e.g., ethanol or water).

    • Cool the solution in an ice bath to approximately -10°C[2].

    • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1 molar equivalent) dropwise to the cooled hydrazine solution while maintaining the low temperature and stirring vigorously. A basic medium, such as sodium hydroxide, can be used to neutralize the HCl byproduct and drive the reaction to completion, often resulting in high yields (95-98%)[2].

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

    • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain a purified solid product[3].

G cluster_synthesis Synthesis Workflow A 3,5-Dimethylbenzoic Acid C 3,5-Dimethylbenzoyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E This compound C->E Hydrazinolysis D Hydrazine Hydrate D->E G Schiff Base Derivatives E->G Condensation F Aromatic Aldehyde/Ketone F->G

Figure 1: General synthesis workflow for this compound and its Schiff base derivatives.

Potential Research Area: Anticancer Activity

A significant body of research points to the potent anticancer activities of benzohydrazide derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinases. While this compound itself has not been extensively studied, its derivatives are promising candidates for anticancer drug development.

EGFR Kinase Inhibition

Derivatives of benzohydrazide have been synthesized and shown to be potent inhibitors of EGFR, a key target in cancer therapy[4][5]. The general strategy involves synthesizing Schiff bases or other complex heterocyclic structures from the parent benzohydrazide.

cluster_pathway EGFR Signaling Pathway Inhibition EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzohydrazide This compound Derivative Benzohydrazide->EGFR

Figure 2: Proposed mechanism of action via EGFR signaling pathway inhibition by a benzohydrazide derivative.
In Vitro Anticancer Activity Data of Related Compounds

The following table summarizes the in vitro anticancer activity of various benzohydrazide derivatives against several human cancer cell lines. This data serves as a benchmark for potential studies on derivatives of this compound.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
H20A549 (Lung)0.46[4]
H20MCF-7 (Breast)0.29[4]
H20HeLa (Cervical)0.15[4]
H20HepG2 (Liver)0.21[4]
Compound 7HCT116 (Colorectal)14.90[3]
Compound 4HCT116 (Colon)1.88[3]
Compound 3A375 (Melanoma)0.38[6]
Compound 2HT-29 (Colon)1.34[6]
Compound 2A549 (Lung)1.48[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Procedure:

    • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[7].

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., derivatives of this compound) and incubate for an additional 48-72 hours.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Potential Research Area: Antimicrobial Activity

Benzohydrazide and its Schiff base derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties[3][8]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antibacterial and Antifungal Screening

Derivatives of this compound can be readily synthesized and screened for activity against a panel of pathogenic bacteria and fungi.

Antimicrobial Activity Data of Related Compounds

The table below presents the antimicrobial activity of some benzohydrazide derivatives, typically measured as the zone of inhibition in an agar diffusion assay.

Compound IDMicroorganismActivity (Zone of Inhibition in mm)ConcentrationReference
T1S. aureus18100 µg/mL[9]
T1E. coli15100 µg/mL[9]
HSB2S. aureus20Not Specified[10]
HSB2S. pyogenes18Not Specified[10]
HSB2E. coli14Not Specified[10]
HSB2K. pneumoniae12Not Specified[10]
Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Procedure:

    • Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

    • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar plate.

    • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc in millimeters. A standard antibiotic (e.g., Ciprofloxacin, Erythromycin) is used as a positive control[9][10].

Potential Research Area: Enzyme Inhibition

Beyond EGFR, benzohydrazide derivatives have been shown to inhibit a variety of other enzymes, suggesting that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

Potential Enzyme Targets

Based on studies of related compounds, potential enzyme targets for derivatives of this compound include:

  • Enoyl-ACP Reductase (InhA): A key enzyme in the mycobacterial cell wall synthesis pathway, making it a target for antitubercular drugs[8][11].

  • Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, targeted by both antimicrobial and anticancer drugs[11].

  • Tyrosinase: A key enzyme in melanin biosynthesis, with inhibitors being of interest in cosmetics and for treating hyperpigmentation disorders[12].

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease[13].

  • α-Glucosidase: A target for the management of type 2 diabetes[13].

Enzyme Inhibition Data of Related Compounds

The following table provides examples of the enzyme inhibitory activity of various benzohydrazide and related heterocyclic analogues.

Compound IDTarget EnzymeActivity (IC₅₀ in µM)Reference
H20EGFR0.08[4]
5k (a pyrrolyl benzohydrazide)M. tuberculosis (MIC)0.8 µg/mL[11]
5i (a thiazolidinone derivative)Mushroom Tyrosinase3.17[12]
12d (an azinane-triazole derivative)Acetylcholinesterase (AChE)0.73[13]
12m (an azinane-triazole derivative)Butyrylcholinesterase (BChE)0.038[13]
12m (an azinane-triazole derivative)α-Glucosidase36.74[13]
General Experimental Protocol: Enzyme Inhibition Assay

The specific protocol will vary depending on the enzyme, but a general workflow is as follows:

  • Procedure:

    • Reagents: Prepare a buffer solution, the purified enzyme, the enzyme's specific substrate, and a chromogenic or fluorogenic reagent that reacts with the product of the enzymatic reaction.

    • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the inhibitor (e.g., a derivative of this compound). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Signal Detection: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive research into its structural analogues, there are significant opportunities for investigation in the fields of oncology, infectious diseases, and enzyme-related disorders. The straightforward synthesis of this compound and its derivatives, coupled with the established biological activities of the broader benzohydrazide class, makes it an attractive starting point for medicinal chemistry and drug discovery programs. The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating such research endeavors.

References

Initial Bioactivity Screening of 3,5-Dimethylbenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzohydrazide and its derivatives represent a class of organic compounds with significant interest in the field of medicinal chemistry and drug development. The core structure, characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), serves as a versatile scaffold for the synthesis of molecules with a wide spectrum of biological activities. While extensive research has been conducted on various substituted benzohydrazides, this guide focuses on the initial bioactivity screening of a specific derivative, 3,5-Dimethylbenzohydrazide. Given the nascent stage of investigation into this particular compound, this document provides a comprehensive framework for its preliminary evaluation, drawing upon established methodologies and the known bioactivities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation strategies to facilitate a thorough initial assessment of the therapeutic potential of this compound.

Proposed Bioactivity Screening Workflow

The initial screening of a novel compound such as this compound should be systematic to efficiently identify its potential therapeutic applications. Based on the activities reported for analogous benzohydrazide structures, a tiered screening approach is recommended, focusing on four primary areas: anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.

Screening_Workflow start Synthesis & Purification of This compound primary_screening Primary Bioactivity Screening start->primary_screening anticancer Anticancer Activity primary_screening->anticancer antimicrobial Antimicrobial Activity primary_screening->antimicrobial antioxidant Antioxidant Activity primary_screening->antioxidant anti_inflammatory Anti-inflammatory Activity primary_screening->anti_inflammatory PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibition Compound This compound (Hypothetical Target) Compound->PI3K Inhibition? Compound->Akt Inhibition? NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Compound This compound (Hypothetical Target) Compound->IKK Inhibition?

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step protocol for the laboratory-scale synthesis of 3,5-dimethylbenzohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of 3,5-dimethylbenzoic acid, followed by hydrazinolysis of the resulting ester.

Overall Reaction Scheme:

The synthetic route involves two primary transformations:

  • Fischer-Speier Esterification: 3,5-Dimethylbenzoic acid is converted to its methyl ester, methyl 3,5-dimethylbenzoate, using methanol in the presence of a strong acid catalyst.

  • Hydrazinolysis: The methyl 3,5-dimethylbenzoate then reacts with hydrazine hydrate to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Esterification of 3,5-Dimethylbenzoic Acid

ParameterValue
Reactants
3,5-Dimethylbenzoic Acid1.0 eq
Methanol20-30 mL per g of acid
Concentrated Sulfuric AcidCatalytic amount (2-3 drops per g of acid)
Reaction Conditions
TemperatureReflux (~65 °C)
Reaction Time12-24 hours
Outcome
Typical Yield85-95%

Table 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate

ParameterValue
Reactants
Methyl 3,5-Dimethylbenzoate1.0 eq
Hydrazine Hydrate (80%)2.0-3.0 eq
Ethanol (95%)Solvent
Reaction Conditions
TemperatureReflux
Reaction Time4-6 hours
Outcome
Typical Yield>90%

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-Dimethylbenzoate (Fischer-Speier Esterification)

This procedure outlines the acid-catalyzed esterification of 3,5-dimethylbenzoic acid.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • 3,5-Dimethylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both the reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).

  • Stir the mixture until the 3,5-dimethylbenzoic acid is fully dissolved.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethylbenzoate. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure describes the conversion of methyl 3,5-dimethylbenzoate to this compound.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (95%)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Dry the purified this compound, for instance in a vacuum desiccator. The melting point of the product can be determined to assess its purity.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start 3,5-Dimethylbenzoic Acid Esterification Esterification (Reflux, 12-24h) Start->Esterification Reagent1 Methanol (excess) Reagent1->Esterification Catalyst1 H₂SO₄ (cat.) Catalyst1->Esterification Intermediate Methyl 3,5-Dimethylbenzoate Esterification->Intermediate Workup Hydrazinolysis Hydrazinolysis (Reflux, 4-6h) Intermediate->Hydrazinolysis Reagent2 Hydrazine Hydrate Reagent2->Hydrazinolysis Solvent2 Ethanol Solvent2->Hydrazinolysis Workup Workup & Purification (Precipitation, Filtration) Hydrazinolysis->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for 3,5-Dimethylbenzohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dimethylbenzohydrazide is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis and medicinal chemistry. The presence of a nucleophilic hydrazide moiety and a substituted aromatic ring makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Benzohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key chemical scaffolds.

I. Synthesis of this compound

The primary route to obtaining this compound involves a two-step process starting from 3,5-dimethylbenzoic acid: conversion to the acyl chloride followed by reaction with hydrazine.

A. Synthesis of 3,5-Dimethylbenzoyl Chloride

The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,5-dimethylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5.0 eq) to the flask.[1]

  • The mixture is stirred and heated according to a staged temperature program: 30-50°C for 1 hour, then ramped to 65°C and refluxed for 2-4 hours to ensure complete reaction.[1]

  • The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 3,5-dimethylbenzoyl chloride, a colorless liquid, can be purified by vacuum distillation and is often used in the next step without further purification.[2]

B. Synthesis of this compound

The acyl chloride is then reacted with hydrazine hydrate to form the target hydrazide. This reaction is typically a vigorous nucleophilic acyl substitution.

Experimental Protocol:

  • In a flask cooled in an ice bath (0-5°C), add a solution of hydrazine hydrate (1.2 eq) in an appropriate solvent like ethanol or THF.

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in the same solvent to the hydrazine solution with vigorous stirring. The temperature should be maintained below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture is then poured into cold water to precipitate the product.

  • The white solid is collected by filtration, washed thoroughly with water to remove any hydrazine salts, and dried.

  • The crude this compound can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.

II. Applications in Heterocyclic Synthesis

This compound is a key intermediate for synthesizing various five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals.

Synthesis_Workflow A 3,5-Dimethylbenzoic Acid B 3,5-Dimethylbenzoyl Chloride A->B SOCl₂ C This compound B->C N₂H₄·H₂O p1 C->p1 p2 C->p2 D Schiff Bases (N-Acylhydrazones) E 1,3,4-Oxadiazoles F 1,2,4-Triazoles G Pyrazoles p1->D R-CHO (Aldehyde) p1->E 1. R'-COOH 2. Dehydration p2->F 1. R'-NCS 2. Cyclization p2->G 1,3-Diketone

Synthetic utility of this compound.
A. Synthesis of Schiff Bases (N'-Arylidenbenzohydrazides)

The condensation of benzohydrazides with aldehydes is a straightforward method to produce Schiff bases, also known as N-acylhydrazones. These compounds are important intermediates and have demonstrated significant biological activities.[3][4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aromatic or aliphatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[4]

Table 1: Representative Data for Schiff Base Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.

Aldehyde ReactantSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeEthanolAcetic Acid691[5]
4-ChlorobenzaldehydeEthanolHCl0.597[1]
4-MethoxybenzaldehydeEthanolAcetic Acid888[4]
2-HydroxybenzaldehydeEthanolAcetic Acid592[5]
B. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocycles known for their thermal stability and diverse pharmacological properties.[6][7] A common synthetic route involves the cyclodehydration of diacylhydrazine intermediates, which can be formed from benzohydrazides.

Experimental Protocol (from Acylhydrazones):

  • Suspend the N'-aryliden-3,5-dimethylbenzohydrazide (Schiff base) (1.0 eq) in glacial acetic acid.

  • Add a cyclizing agent such as bromine (1.0 eq) in acetic acid or another oxidizing agent like N-chlorosuccinimide.[6][8]

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess oxidizing agent.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Table 2: Representative Data for 1,3,4-Oxadiazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.

Starting MaterialReagentConditionsYield (%)Reference
N'-BenzylidenebenzohydrazideBr₂ / Acetic AcidRoom Temp, 4h85[6]
Benzohydrazide + Benzoic AcidPOCl₃Reflux, 6h78[6]
N-AcylthiosemicarbazideI₂ / K₂CO₃Ethanol, RT80-90[7]
Benzohydrazide + OrthoesterNafion NR50 / MW110°C, 15 min92[7]
C. Synthesis of 5-Aryl-4-aryl-1,2,4-triazole-3-thiol

1,2,4-Triazoles are another class of heterocycles with wide-ranging applications in medicine and agriculture.[9][10] A common pathway involves the reaction of a benzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

Experimental Protocol:

  • Thiosemicarbazide Formation: Dissolve this compound (1.0 eq) in ethanol and add an equimolar amount of an appropriate aryl isothiocyanate (1.0 eq). Reflux the mixture for 4-6 hours. Cool the solution to obtain the N,N'-disubstituted thiosemicarbazide intermediate.

  • Cyclization: Suspend the isolated thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, excess).

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole-thiol product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Table 3: Representative Data for 1,2,4-Triazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.

HydrazideIsothiocyanateCyclization ConditionsYield (%)Reference
Benzoic acid hydrazidePhenyl isothiocyanateNaOH, Reflux85[9]
Isonicotinic hydrazideMethyl isothiocyanateKOH, Reflux78[9]
Hydrazonoyl hydrochlorideAldehyde/OximeEt₃N, Reflux70-94[11]
D. Synthesis of 3,5-Disubstituted Pyrazoles

The Knorr pyrazole synthesis and related methods, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and efficient route to the pyrazole core.[12][13] Pyrazoles are a cornerstone of many pharmaceutical agents.[12]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.

  • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours.[13]

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

Table 4: Representative Data for Pyrazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with hydrazines and is for illustrative purposes.

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventTime (h)Yield (%)Reference
Hydrazine HydrateAcetylacetoneWater / Acetic Acid3>90[13]
PhenylhydrazineDibenzoylmethaneEthanol485[12]
Hydrazine Hydrate4,4,4-Trifluoro-1-phenyl-1,3-butanedioneDMAc275[12]
Tosylhydrazoneα,β-Unsaturated KetoneMW, Solvent-free-70-85[14]

References

The Medicinal Chemistry of 3,5-Dimethylbenzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Note to the Reader: Direct scientific literature on the specific applications of 3,5-Dimethylbenzohydrazide in medicinal chemistry is limited. The following application notes and protocols are based on the well-established activities of the broader benzohydrazide and hydrazone classes of compounds, to which this compound belongs. These methodologies provide a foundational framework for the synthesis and evaluation of this compound and its derivatives.

Introduction

Benzohydrazides and their derivatives, particularly hydrazones, are a versatile class of compounds with a significant footprint in medicinal chemistry.[1] The core structure, characterized by a carbonyl group attached to a hydrazine moiety, serves as a valuable scaffold for the synthesis of molecules with a wide array of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] The synthetic tractability of the benzohydrazide template allows for systematic structural modifications to optimize potency and selectivity against various biological targets.[4]

Potential Applications in Medicinal Chemistry

Based on the activities of analogous compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Antimicrobial Agents: Hydrazone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.[5][6] The azomethine linkage (-C=N-) is a key pharmacophore contributing to this activity.[7]

  • Anticancer Agents: Numerous benzohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action can involve the inhibition of critical enzymes or the induction of apoptosis.

  • Enzyme Inhibitors: The hydrazide and hydrazone functionalities can interact with the active sites of various enzymes, leading to their inhibition. A notable example is the inhibition of monoamine oxidase (MAO) by hydrazide-containing compounds.[1][10]

Quantitative Data from Analogous Compounds

To provide a reference for the potential efficacy of this compound derivatives, the following table summarizes quantitative data from studies on related benzohydrazide and hydrazone compounds.

Compound ClassBiological ActivityTarget/Cell LineMeasurementValue
Hydrazone DerivativesKinase InhibitionA549 Lung Cancer CellsIC503.33 µM[2]
Hydrazone DerivativesAntiproliferativeVarious Cancer Cell LinesIC50Varies[2]
N-AcylarylhydrazonesAnti-inflammatoryIn vivo model% Inhibition68.66%[2]
Hydrazide DerivativesAntimycobacterialM. tuberculosis H37Rv% Inhibition92-100% at 6.25 µg/mL[3]
Hydrazone DerivativesMAO-A InhibitionHuman MAO-AIC500.028 µM - 0.342 µM[10]
Chiral Hydrazide-HydrazonesAcetylcholinesterase (AChE) InhibitionAChE-Good Inhibition Profile[11]
Chiral Hydrazide-HydrazonesButyrylcholinesterase (BChE) InhibitionBChE-Active[11]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on standard methodologies for this class of compounds.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, from the corresponding methyl ester.

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in a minimal amount of ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol or petroleum ether.

  • Purify the crude this compound by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of N'-substituted-3,5-Dimethylbenzohydrazones

This protocol details the condensation reaction to form hydrazone derivatives.

Materials:

  • This compound (from Protocol 1)

  • Substituted aromatic or aliphatic aldehydes/ketones (1 equivalent)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated hydrazone product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure N'-substituted-3,5-Dimethylbenzohydrazone.

  • Dry the purified product and characterize it by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and solvent, but no compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Protocol 4: Anticancer Activity Screening (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., HCT-116, A549)[8]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the enzyme inhibitory activity of the synthesized compounds. The specific enzyme, substrate, and detection method will need to be adapted for the target of interest.

Materials:

  • Synthesized this compound derivatives

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • Known inhibitor (positive control)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare stock solutions of the test compounds, enzyme, substrate, and positive control.

  • In a 96-well plate, add the buffer solution.

  • Add various concentrations of the test compounds or the positive control to the wells. Include a control with no inhibitor.

  • Add the enzyme to each well and pre-incubate for a specific period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration and calculate the IC50 value.

Visualizations

Workflow and Pathway Diagrams

G General Synthesis Workflow for 3,5-Dimethylbenzohydrazone Derivatives cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis cluster_2 Characterization A Methyl 3,5-dimethylbenzoate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D This compound C->D F Condensation (Ethanol, Acetic Acid) D->F E Aldehyde/Ketone E->F G N'-substituted-3,5-Dimethylbenzohydrazone F->G H FT-IR, NMR, Mass Spec G->H

Caption: General synthesis workflow for 3,5-Dimethylbenzohydrazone derivatives.

G Biological Activity Screening Workflow A Synthesized this compound Derivatives B Primary Screening A->B C Antimicrobial Assay (MIC) B->C Broad Spectrum D Anticancer Assay (MTT) B->D NCI-60 Panel E Enzyme Inhibition Assay (IC50) B->E Targeted Enzymes F Hit Identification C->F D->F E->F G Lead Optimization F->G H Structure-Activity Relationship (SAR) Studies G->H H->G

Caption: Workflow for screening the biological activity of synthesized compounds.

G Potential Inhibition of a Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase Inhibition

Caption: A representative kinase signaling pathway and a potential point of inhibition.

References

Application Notes: 3,5-Dimethylbenzohydrazide as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylbenzohydrazide is a valuable and versatile building block in the field of medicinal chemistry and organic synthesis. Its core structure, featuring a reactive hydrazide functional group (-CONHNH₂) attached to a 3,5-dimethylphenyl ring, serves as an excellent starting point for the synthesis of a wide array of heterocyclic compounds. The hydrazide moiety is a potent nucleophile and a key synthon for constructing five-membered aromatic rings such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1]

The 3,5-dimethyl substitution on the phenyl ring imparts specific steric and electronic properties to the resulting molecules. This substitution pattern can enhance lipophilicity, which may improve cell membrane permeability, and can influence the molecule's binding affinity to biological targets. Consequently, derivatives of this compound are of significant interest to researchers and drug development professionals exploring novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities.[2][3]

This document provides detailed protocols and application notes for the synthesis of key heterocyclic systems using this compound as the primary starting material.

General Synthetic Workflow

The general strategy for utilizing this compound involves its reaction with various electrophilic reagents to form key intermediates, which then undergo intramolecular cyclization to yield the desired heterocyclic ring. The specific pathway and resulting heterocycle are determined by the choice of the second reactant and the reaction conditions. A generalized workflow is depicted below.

G cluster_reactants Reactants A This compound B Key Intermediates A->B Condensation/ Addition C 1,3,4-Oxadiazoles B->C Cyclization D 1,2,4-Triazoles B->D Cyclization E Pyrazoles B->E Cyclization R1 Carboxylic Acids / Acyl Chlorides R1->B R2 CS₂ / Isothiocyanates R2->B R3 1,3-Dicarbonyl Compounds (via Chalcones) R3->B

Caption: General workflow for heterocyclic synthesis.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Application Note: The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] This heterocycle is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] this compound can be readily converted into 2-(3,5-dimethylphenyl)-5-substituted-1,3,4-oxadiazoles through cyclodehydration reactions with various carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)-5-aryl-1,3,4-oxadiazole

This protocol describes a common method for synthesizing 1,3,4-oxadiazoles via the cyclization of a diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Step 1: Synthesis of N'-Aroyl-3,5-dimethylbenzohydrazide Intermediate

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired aryl acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude N'-aroyl-3,5-dimethylbenzohydrazide.

  • Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

    • Place the crude diacylhydrazine intermediate from Step 1 into a round-bottom flask.

    • Slowly add phosphorus oxychloride (POCl₃) (5-10 volumes) at 0 °C.

    • Heat the mixture under reflux for 2-4 hours. The reaction temperature is typically between 80-100 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

    • The solid product precipitates out. Filter the solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(3,5-dimethylphenyl)-5-aryl-1,3,4-oxadiazole.

G reactant1 This compound intermediate N,N'-Diacylhydrazine Intermediate reactant1->intermediate Acylation (Pyridine) reactant2 Aryl Acyl Chloride (R-COCl) reactant2->intermediate product 2,5-Disubstituted 1,3,4-Oxadiazole intermediate->product Cyclodehydration (POCl₃, Δ) G reactant1 This compound intermediate Thiosemicarbazide Intermediate reactant1->intermediate Addition (Ethanol, Δ) reactant2 Aryl Isothiocyanate (R-NCS) reactant2->intermediate product 3,5-Disubstituted 1,2,4-Triazole-3-thiol intermediate->product Cyclization (NaOH, Δ then H⁺) G A Aryl Ketone + Aryl Aldehyde B Chalcone A->B Claisen-Schmidt Condensation D Dihydropyrazole Carboxylic Acid B->D Cyclization C Hydrazine Hydrate C->D F Benzohydrazide-Pyrazole Hybrid D->F Amide Coupling (EDC/HOBt) E This compound E->F G A EGF Ligand B EGFR A->B Binds D P B->D Autophosphorylation C Pyrazole-Benzohydrazide Inhibitor C->B Inhibits E Downstream Signaling (e.g., RAS-RAF-MEK-ERK) D->E Activates F Cell Proliferation & Survival E->F Promotes G Apoptosis F->G Inhibits

References

Application Notes and Protocols: Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of a specific N-acylhydrazone, N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide, through the condensation reaction of 3,5-Dimethylbenzohydrazide with vanillin (4-hydroxy-3-methoxybenzaldehyde). N-acylhydrazones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] This protocol outlines a common and effective laboratory procedure.

The synthesis involves the reaction of a hydrazide with an aldehyde, a fundamental transformation in the generation of hydrazone derivatives.[2][3] The resulting N-acylhydrazone structure combines features from both parent molecules, offering a scaffold for further chemical modification and biological evaluation.

Overall Reaction Scheme

The synthesis proceeds via a single-step condensation reaction:

  • Condensation: this compound is reacted with an equimolar amount of vanillin in an alcoholic solvent under reflux. A catalytic amount of acid is often used to facilitate the reaction.[2] The product precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide.

Table 1: Reagents and Reaction Parameters

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound164.20101.01.64 g
Vanillin152.15101.01.52 g
Ethanol (Solvent)46.07--30 mL
Glacial Acetic Acid (Catalyst)60.05-Catalytic3-4 drops

Table 2: Product Characterization and Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazideC₁₇H₁₈N₂O₃298.34~90%230-232White solid

Table 3: Spectroscopic Data

TechniqueKey Signals/Peaks
¹H NMR (DMSO-d₆, δ ppm)~11.5 (s, 1H, -NH), ~9.5 (s, 1H, -OH), ~8.3 (s, 1H, -N=CH), 7.0-7.6 (m, Ar-H), 3.8 (s, 3H, -OCH₃), 2.3 (s, 6H, -CH₃)
¹³C NMR (DMSO-d₆, δ ppm)~163 (C=O), ~148 (C=N), 110-150 (Ar-C), 55.8 (-OCH₃), 21.0 (-CH₃)
IR (KBr, ν cm⁻¹)~3200 (N-H), ~1650 (C=O, Amide I), ~1590 (C=N)

Experimental Protocols

Safety Precautions: This protocol involves the use of common laboratory chemicals. Standard laboratory safety practices should be followed. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide

This procedure is a representative method for the synthesis of N-acylhydrazones.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 10 mmol)

  • Ethanol (95%, 30 mL)

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.64 g, 10 mmol) and vanillin (1.52 g, 10 mmol).

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the mixture to reflux and maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Visualizations

The following diagram illustrates the workflow for the synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide.

experimental_workflow reactants 1. Combine Reactants (this compound, Vanillin) in Ethanol catalyst 2. Add Catalytic Glacial Acetic Acid reactants->catalyst reflux 3. Reflux (2-3 hours) catalyst->reflux cooling 4. Cool to Room Temp & Ice Bath reflux->cooling filtration 5. Vacuum Filtration cooling->filtration washing 6. Wash with Cold Ethanol filtration->washing drying 7. Dry Product washing->drying product Final Product: N'-(4-hydroxy-3-methoxybenzylidene) -3,5-dimethylbenzohydrazide drying->product

Caption: Workflow for the synthesis of an N-acylhydrazone.

References

Application Notes and Protocols: 3,5-Dimethylbenzohydrazide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,5-dimethylbenzohydrazide scaffold in the design and synthesis of enzyme inhibitors. While direct inhibitory activity of this compound itself is not extensively documented in the reviewed literature, its structural framework serves as a valuable starting point for the development of potent and selective inhibitors for various enzymes implicated in a range of diseases. This document outlines the key enzyme targets, presents quantitative data for representative derivatives, and provides detailed experimental protocols for assessing their inhibitory activity.

Introduction

The benzohydrazide moiety is a versatile pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. The incorporation of a 3,5-dimethylphenyl group can enhance binding affinity and selectivity through hydrophobic and steric interactions within the enzyme's active site. This scaffold has been successfully utilized to develop inhibitors for enzymes such as tyrosinase, epidermal growth factor receptor (EGFR) kinase, and monoamine oxidase (MAO), which are critical targets in dermatology, oncology, and neurology, respectively.

Key Enzyme Targets and Signaling Pathways

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes. Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the mechanism of action of the inhibitors and their therapeutic potential.

Tyrosinase

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.[1] Its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for cosmetic skin whitening.

Tyrosinase_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound Derivatives This compound Derivatives This compound Derivatives->Tyrosinase Inhibition

Caption: Tyrosinase signaling pathway in melanogenesis.
Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival This compound Derivatives This compound Derivatives This compound Derivatives->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.
Monoamine Oxidase (MAO)

MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[3] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

MAO_Pathway Monoamine Neurotransmitters Monoamine Neurotransmitters Aldehyde Metabolites Aldehyde Metabolites Monoamine Neurotransmitters->Aldehyde Metabolites MAO-A / MAO-B MAO-A / MAO-B MAO-A / MAO-B This compound Derivatives This compound Derivatives This compound Derivatives->MAO-A / MAO-B Inhibition

Caption: Monoamine oxidase (MAO) metabolic pathway.

Quantitative Data on this compound Derivatives

The following table summarizes the inhibitory activities of various derivatives based on the this compound scaffold against their respective enzyme targets. It is important to note that these are not values for this compound itself but for molecules synthesized using it as a structural base.

Derivative ClassEnzyme TargetRepresentative CompoundIC50 (µM)Reference
3,5-Dihydroxybenzoyl-hydrazineylideneTyrosinaseCompound with 4-methoxyphenyl moiety55.39 ± 4.93[1]
Benzohydrazide-dihydropyrazoleEGFR KinaseCompound H200.08[2]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazidesEnoyl ACP Reductase--[4]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazidesDHFR--[4]

Note: Specific IC50 values for the enoyl ACP reductase and DHFR inhibitors were not provided in the abstract.

Experimental Protocols

Detailed protocols for assessing the inhibitory activity of compounds derived from the this compound scaffold are provided below. These protocols are based on established methodologies and can be adapted for high-throughput screening and detailed kinetic analysis.

Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)

This protocol is adapted from methods used for screening tyrosinase inhibitors.[5][6]

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 3000 U/mL in phosphate buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound derivative (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Tyrosinase Solution: Dilute the stock solution of mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100 U/mL).

  • L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.

  • Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Kojic Acid in DMSO.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 2%.

  • In a 96-well plate, add:

    • 20 µL of phosphate buffer (for blank)

    • 20 µL of test compound solution or positive control solution

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well except the blank wells (add 20 µL of buffer instead).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay for measuring kinase activity.[7][8]

1. Materials and Reagents:

  • Recombinant Human EGFR Kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound derivative (Test Compound)

  • Staurosporine (Positive Control)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplate

  • Luminometer

2. Preparation of Solutions:

  • EGFR Kinase Solution: Dilute the recombinant EGFR in kinase buffer to the desired concentration.

  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer.

  • Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase buffer.

  • In a 384-well plate, add:

    • 1 µL of test compound solution or positive control solution

    • 2 µL of EGFR kinase solution

  • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which is inversely related to kinase inhibition.

  • Calculate the percentage of inhibition based on the luminescence signals of the control and sample wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is a common method for screening MAO inhibitors.[3][9]

1. Materials and Reagents:

  • Recombinant Human MAO-A and MAO-B

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • This compound derivative (Test Compound)

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • Phosphate Buffer (0.1 M, pH 7.4)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • MAO Enzyme Solutions: Dilute MAO-A and MAO-B in phosphate buffer.

  • Reaction Cocktail: Prepare a reaction cocktail containing Amplex® Red, HRP, and p-Tyramine in phosphate buffer.

  • Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution or positive control solution.

  • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the reaction cocktail to each well.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.

4. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Experimental Workflow Visualization

The general workflow for screening and characterizing enzyme inhibitors based on the this compound scaffold is illustrated below.

Experimental_Workflow A Compound Synthesis (this compound Derivatives) B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Active Hits D Kinetic Studies (Mechanism of Inhibition) C->D E Lead Optimization D->E

Caption: General workflow for enzyme inhibitor development.

References

Application Notes and Protocols for Using 3,5-Dimethylbenzohydrazide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial and anti-biofilm properties of 3,5-Dimethylbenzohydrazide. The methodologies are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in the systematic in vitro assessment of this compound.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is performed to determine the efficacy of a compound against a specific microorganism. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.[1][2] These metrics are fundamental in assessing the therapeutic potential of a novel antimicrobial agent.

Test Organisms

To determine the antimicrobial spectrum of this compound, it is recommended to test against a panel of clinically relevant microorganisms, including:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus fumigatus

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step is the preparation of a sterile stock solution of the test compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in sterile broth medium to achieve the desired final concentrations for the assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[1][3]

Materials:

  • Sterile 96-well microtiter plates

  • Prepared dilutions of this compound

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile pipette and tips

  • Microplate reader

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the highest concentration of the this compound solution to the first well and perform serial twofold dilutions across the plate.

  • Prepare the microbial inoculum by diluting an overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Further dilute the standardized inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC is established to assess whether the compound is bacteriostatic or bactericidal.[4][5]

Materials:

  • MIC plates with no visible growth

  • Nutrient Agar (NA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate (NA for bacteria, SDA for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms with increased resistance to antimicrobial agents.[6][7]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Sub-inhibitory concentrations of this compound

  • Bacterial/fungal inoculum

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Dispense 180 µL of TSB with glucose into the wells of a 96-well plate.

  • Add 20 µL of sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound to the wells.

  • Add 20 µL of the standardized microbial inoculum to each well.

  • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

  • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Data Presentation

The quantitative results from the antimicrobial assays should be summarized in clear and structured tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data
Bacillus subtilisATCC 6633Data
Escherichia coliATCC 25922Data
Pseudomonas aeruginosaATCC 27853Data
Candida albicansATCC 90028Data
Aspergillus fumigatusATCC 204305Data

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Data
Bacillus subtilisATCC 6633Data
Escherichia coliATCC 25922Data
Pseudomonas aeruginosaATCC 27853Data
Candida albicansATCC 90028Data
Aspergillus fumigatusATCC 204305Data

Table 3: Anti-Biofilm Activity of this compound

MicroorganismStrainConcentration% Biofilm Inhibition
Staphylococcus aureusATCC 292131/2 MICData
1/4 MICData
Pseudomonas aeruginosaATCC 278531/2 MICData
1/4 MICData

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (18-48 hours) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Read MBC/MFC (Lowest concentration with no colonies) H->I

Caption: Workflow for MIC and MBC/MFC determination.

Workflow for Anti-Biofilm Assay

G cluster_biofilm Anti-Biofilm Assay J Add Sub-MIC Compound and Inoculum to 96-well Plate K Incubate for Biofilm Formation (24 hours) J->K L Wash to Remove Planktonic Cells K->L M Stain with Crystal Violet L->M N Solubilize Stain with Ethanol M->N O Measure Absorbance (570 nm) N->O

Caption: Workflow for the crystal violet anti-biofilm assay.

Logical Relationship of Antimicrobial Parameters

G MIC MIC MBC_MFC MBC / MFC MIC->MBC_MFC Determines starting point for Sub_MIC Sub-MIC Concentrations MIC->Sub_MIC Derived from Biofilm Anti-Biofilm Activity Sub_MIC->Biofilm Used to test for

Caption: Relationship between key antimicrobial parameters.

References

Derivatization of 3,5-Dimethylbenzohydrazide for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3,5-dimethylbenzohydrazide and the subsequent biological screening of its derivatives. The protocols outlined are foundational methods for synthesizing potential therapeutic agents and evaluating their anti-inflammatory, anticancer, and antimicrobial properties.

Introduction

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. The derivatization of this compound, a versatile starting material, can lead to the generation of novel molecules with enhanced therapeutic potential. The introduction of various pharmacophores through the formation of Schiff bases (hydrazones) and other N-substituted derivatives can significantly modulate the biological activity of the parent molecule. This document details the synthesis of such derivatives and provides standardized protocols for their preliminary biological evaluation.

I. Synthesis of this compound Derivatives

The primary method for derivatizing this compound is through condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and can be performed under mild conditions.

Experimental Protocol: Synthesis of Schiff Bases (Hydrazones)

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes/ketones

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Crystallization dishes

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 0.01 mol) in 20 mL of ethanol with gentle warming and stirring until a clear solution is obtained.

  • To this solution, add the desired aldehyde or ketone (0.01 mol) dissolved in a minimal amount of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified crystals in a vacuum oven at a low temperature.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are detailed protocols for anti-inflammatory, anticancer, and antimicrobial screening.

A. Anti-inflammatory Activity Screening

A common in vitro method to assess anti-inflammatory potential is the inhibition of cyclooxygenase (COX) enzymes.

Materials:

  • Synthesized this compound derivatives

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

  • Standard non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin, Celecoxib)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare stock solutions of the test compounds and the standard drug in DMSO.

  • In the wells of a 96-well microplate, add the COX-1 or COX-2 enzyme, a reaction buffer, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation (prostaglandin E2) using a suitable detection method as per the kit instructions (e.g., colorimetric or fluorescent measurement).

  • Calculate the percentage of COX inhibition for each concentration of the test compounds relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for each active compound.

B. Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

C. Antimicrobial Activity Screening

The agar well diffusion method is a standard technique to evaluate the antimicrobial properties of chemical substances.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Synthesized this compound derivatives

  • Standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) agents

  • DMSO (sterile)

  • Sterile cork borer

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled nutrient agar or Sabouraud dextrose agar into Petri dishes and allowing them to solidify.

  • Prepare a microbial inoculum by suspending a fresh culture of the test organism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Add 100 µL of each test compound solution into the respective wells. Also, add the standard drug and DMSO (as a negative control) into separate wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

III. Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison. The following are representative tables based on data for similar benzohydrazide derivatives.

Table 1: Representative Anti-inflammatory Activity of Benzohydrazide Derivatives (COX-2 Inhibition)

Compound IDDerivative TypeIC50 (µM) for COX-2
BD-1 Schiff Base (4-hydroxybenzaldehyde)15.2
BD-2 Schiff Base (4-nitrobenzaldehyde)8.5
BD-3 Schiff Base (2-hydroxy-1-naphthaldehyde)5.1
Indomethacin Standard Drug0.9

Table 2: Representative Anticancer Activity of Benzohydrazide Derivatives (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
BD-4 25.618.332.1
BD-5 12.19.815.4
BD-6 7.55.28.9
Doxorubicin 0.80.50.6

Table 3: Representative Antimicrobial Activity of Benzohydrazide Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusE. coliC. albicans
BD-7 141110
BD-8 181513
BD-9 221916
Ciprofloxacin 2528-
Fluconazole --20

IV. Visualizations

The following diagrams illustrate the general workflow for derivatization and screening, and potential signaling pathways that may be targeted by these derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Condensation Reaction (Reflux, Catalytic Acid) start->reaction aldehyde Aldehyde/Ketone aldehyde->reaction purification Purification (Recrystallization) reaction->purification derivatives Schiff Base Derivatives purification->derivatives anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) derivatives->anti_inflammatory anticancer Anticancer Assays (e.g., MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) derivatives->antimicrobial data Quantitative Data (IC50, Zone of Inhibition) anti_inflammatory->data anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Many benzohydrazide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Derivative Benzohydrazide Derivative Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and potential inhibition by benzohydrazide derivatives.

The anti-inflammatory effects of such compounds are often linked to the inhibition of pro-inflammatory pathways like the NF-κB signaling cascade.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB->Gene Activates NFkB_IkB->NFkB Releases Derivative Benzohydrazide Derivative Derivative->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and its potential inhibition.

Application Notes: Analytical Characterization of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dimethylbenzohydrazide is a chemical compound with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Comprehensive characterization using various analytical techniques is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method with UV detection is typically employed.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards in the range of 0.1-100 µg/mL.[2]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[3]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 245 nm, determined by UV spectral analysis.[2]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standards and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards.

Data Presentation
ParameterTypical Value
Retention Time (tR) Dependent on specific column and mobile phase
Purity (%) > 98%
Limit of Detection (LOD) ~0.02 - 0.05 µg/mL[2]
Limit of Quantification (LOQ) ~0.07 - 0.15 µg/mL[2]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection (245 nm) E->F G Integrate Peaks F->G H Calculate Purity / Quantify G->H

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and purity assessment of this compound, especially for detecting volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4][5]

Experimental Protocol
  • Sample Preparation (with Derivatization):

    • Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • The mass spectrum should show the molecular ion and characteristic fragmentation patterns.

Data Presentation
ParameterExpected Value
Retention Time (tR) Dependent on the specific temperature program and column
Molecular Ion (M⁺) of TMS derivative m/z value corresponding to the derivatized compound
Key Fragmentation Ions Characteristic m/z values aiding in structural confirmation

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent A->B C Heat (60-70°C) B->C D Inject into GC C->D E Capillary Column Separation D->E F EI Ionization & Mass Detection E->F G Analyze Mass Spectrum F->G H Identify Compound G->H

GC-MS Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[6][7]

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment.

    • Solvent Reference: Use the residual solvent peak as the internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Analysis:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to the corresponding atoms in the molecular structure.

Data Presentation
¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~9.8 (s, 1H)-CONH-~165.0
~7.2 (s, 2H)Ar-H~137.5
~7.0 (s, 1H)Ar-H~132.0
~4.4 (br s, 2H)-NH₂~128.0
~2.3 (s, 6H)-CH₃~125.0
~21.0
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Logical Relationship Diagram

NMR_Logic Structure This compound Structure H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR Data Chemical Shifts Multiplicities Integration H_NMR->Data C_NMR->Data

Relationship between Structure and NMR Spectral Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Conditions:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis:

    • Record the IR spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C-N, aromatic C-H).[8][9]

Data Presentation
Wavenumber (cm⁻¹)AssignmentIntensity
3300 - 3150N-H stretching (hydrazide)Medium-Strong
3100 - 3000Aromatic C-H stretchingMedium
2950 - 2850Aliphatic C-H stretching (-CH₃)Weak-Medium
1680 - 1640C=O stretching (amide I)Strong
1600 - 1550N-H bending (amide II)Medium
1610, 1580, 1470Aromatic C=C stretchingMedium-Strong
1300 - 1200C-N stretchingMedium
Note: Band positions are approximate.

Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Prepare KBr Pellet or use ATR B Place Sample in FTIR A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Identify Characteristic Bands C->D E Assign Functional Groups D->E

FTIR Spectroscopy Workflow.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability, melting point, and decomposition profile of this compound. Differential Scanning Calorimetry (DSC) is used to determine melting points and other thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[10][11]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum or alumina TGA/DSC pan.

  • Instrumentation and Conditions:

    • Instrument: A simultaneous TGA-DSC instrument is ideal.[11]

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Typically from room temperature to 600 °C.

  • Analysis:

    • DSC: Identify the endothermic peak corresponding to the melting point (Tm). The onset of the peak is generally reported as the melting temperature.

    • TGA: Analyze the TGA curve to determine the onset temperature of decomposition (Td), which indicates the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum weight loss.[10]

Data Presentation
ParameterMethodTypical Value
Melting Point (Tm) DSCDependent on purity; sharp endotherm expected
Decomposition Temperature (Td) TGAOnset temperature of significant weight loss
Mass Loss (%) TGACorresponds to the decomposition of the molecule

Experimental Workflow

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Analysis A Weigh 2-5 mg Sample into Pan B Load into Instrument A->B C Heat at 10°C/min under N₂ B->C D Analyze DSC Curve (Tm) C->D E Analyze TGA Curve (Td) C->E

TGA/DSC Analysis Workflow.

References

Application Notes and Protocols: 3,5-Dimethylbenzohydrazide Derivatives and Their Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific documented applications of 3,5-Dimethylbenzohydrazide derivatives are not extensively available in current literature, the broader class of benzohydrazide derivatives represents a versatile scaffold with significant potential in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. This document provides an overview of the practical applications of benzohydrazide derivatives as representative examples of the potential of this chemical class, along with detailed experimental protocols.

Antimicrobial Applications

Benzohydrazide derivatives have been investigated for their efficacy against various bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget Organism(s)Activity MetricValueReference
Substituted BenzohydrazidesS. aureus, E. coli, A. nigerZone of InhibitionModerate to good[1]
4-(morpholin-4-yl)-N'-(arylidene) benzohydrazidesMycobacterium tuberculosis H37RvAntimycobacterial ActivityPotent[2]
p-hydroxybenzohydrazide derivativesMycobacterium tuberculosis H37RvInhibitor of H37RvPotent[2]
N'-benzylidene-3,4-dimethoxybenzohydrazide derivativesS. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicansAntibacterial and AntifungalPromising[3]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening[3]

This protocol outlines a common method for preliminary screening of the antimicrobial activity of synthesized benzohydrazide derivatives.

Materials:

  • Synthesized benzohydrazide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient Agar

  • Muller-Hinton Agar

  • Sabouraud Dextrose Agar

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

Procedure:

  • Media Preparation: Prepare Nutrient Agar for bacterial culture revival, Muller-Hinton Agar for antibacterial susceptibility testing, and Sabouraud Dextrose Agar for antifungal testing, according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms by transferring a few colonies into sterile saline. Adjust the turbidity to 0.5 McFarland standard.

  • Plate Preparation: Pour the molten agar medium into sterile petri dishes and allow them to solidify.

  • Seeding: Spread the prepared microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.

  • Compound Application: Prepare a stock solution of the test compounds in DMSO. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells. Use DMSO as a negative control and standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Anticancer Applications

Certain benzohydrazide derivatives have shown promising activity as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR) kinase.[4][5]

Quantitative Data Summary: Anticancer Activity
CompoundCell Line(s)Activity MetricValue (µM)Reference
Compound H20 (a benzohydrazide derivative containing dihydropyrazole)A549, MCF-7, HeLa, HepG2IC50 (Antiproliferative)0.46, 0.29, 0.15, 0.21[4][5]
Compound H20EGFRIC50 (Enzyme Inhibition)0.08[4][5]
Salicylic acid hydrazide hydrazonesA549, SK-OV-3, SK-MEL-2, HCT15Anticancer ActivitySignificant[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzohydrazide derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

Benzohydrazide derivatives have been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.

Quantitative Data Summary: Enzyme Inhibition
Compound ClassTarget EnzymeActivity MetricValue (µM)Reference
3,5-dihydroxybenzoyl-hydrazineylidene derivativesTyrosinaseIC5055.39 ± 4.93
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesEnoyl ACP Reductase, DHFREnzyme InhibitionAppreciable
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of benzohydrazide derivatives on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Synthesized benzohydrazide derivatives

  • Potassium phosphate buffer (pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C) for 10 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-DOPA solution to the mixture.

  • Absorbance Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a defined period.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

General Synthesis of Benzohydrazide Schiff Bases

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzohydrazide Substituted Benzohydrazide Condensation Condensation Reaction (Acid Catalyst, e.g., HCl) Benzohydrazide->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation SchiffBase Benzohydrazide Schiff Base Derivative Condensation->SchiffBase Formation of Azomethine group (C=N)

Caption: General reaction scheme for the synthesis of benzohydrazide Schiff base derivatives.

Workflow for Antimicrobial Activity Screening

G start Synthesized Benzohydrazide Derivatives prep_inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum seed_plates Seed Agar Plates with Microbial Suspension prep_inoculum->seed_plates apply_compounds Apply Test Compounds, Positive and Negative Controls to Wells seed_plates->apply_compounds incubation Incubate Plates (24-48 hours) apply_compounds->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones analyze_data Analyze and Compare Antimicrobial Activity measure_zones->analyze_data end Identification of Active Compounds analyze_data->end

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

EGFR Signaling Pathway and Inhibition

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to Inhibitor Benzohydrazide Derivative (EGFR Kinase Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by benzohydrazide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethylbenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process. The first step is the esterification of 3,5-dimethylbenzoic acid to its corresponding methyl ester, typically methyl 3,5-dimethylbenzoate. The second step is the hydrazinolysis of the methyl ester with hydrazine hydrate to yield the final product, this compound.

Q2: Why is the Fischer-Speier esterification the recommended method for the first step?

A2: Fischer-Speier esterification is a reliable and well-established method that uses readily available and inexpensive reagents, such as methanol and a strong acid catalyst (e.g., sulfuric acid).[1][2] It is suitable for large-scale synthesis.[1]

Q3: What is the role of the acid catalyst in the esterification step?

A3: The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol), thereby facilitating the reaction.[3][4]

Q4: Why is an excess of hydrazine hydrate used in the second step?

A4: Using an excess of hydrazine hydrate helps to drive the hydrazinolysis reaction to completion. It increases the probability of the hydrazine nucleophile attacking the ester's carbonyl carbon. The excess hydrazine can be removed during the work-up and purification stages.

Q5: How can I monitor the progress of each reaction step?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of both the esterification and hydrazinolysis reactions.[2] By comparing the spots of the reaction mixture with the starting material(s), you can determine when the reaction is complete.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Esterification
Low to no conversion of 3,5-dimethylbenzoic acid to the ester. 1. Insufficient Catalyst: The amount of acid catalyst may be too low. 2. Water in Reagents: The presence of water can shift the equilibrium back towards the starting materials. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.1. Increase Catalyst: Carefully add a bit more concentrated sulfuric acid. 2. Use Anhydrous Reagents: Ensure methanol is anhydrous and all glassware is thoroughly dried. 3. Extend Reflux Time: Increase the reflux time and monitor via TLC. Ensure the heating mantle is at the correct temperature for methanol reflux (approx. 65°C).[5]
Difficulty isolating the methyl ester product. Incomplete Neutralization: Residual acid catalyst in the organic layer can interfere with purification.Thorough Washing: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves. Follow with a brine wash to remove excess water.[2][5]
Step 2: Hydrazinolysis
Low yield of this compound. 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Although less common with hydrazine hydrate, side reactions can occur. 3. Loss during Work-up: The product might be partially soluble in the work-up solvents.1. Increase Reflux Time/Hydrazine Amount: Extend the reflux period or increase the molar excess of hydrazine hydrate. 2. Monitor by TLC: Ensure the starting ester spot has completely disappeared before stopping the reaction. 3. Product Precipitation: After reflux, cooling the reaction mixture to room temperature or in an ice bath often helps to precipitate the hydrazide product, facilitating its collection by filtration.
Product is an oil or does not crystallize. Impurities Present: Residual starting ester, solvent, or by-products can prevent crystallization.Purification: Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7] If it still fails to crystallize, column chromatography may be necessary.
Formation of unexpected by-products. Reaction with Substituted Hydrazines: Using substituted hydrazines (e.g., methylhydrazine) can lead to different products, such as azo compounds, especially with certain substrates.[8]Use Pure Hydrazine Hydrate: Ensure you are using hydrazine hydrate (H₂NNH₂·H₂O) and not a substituted derivative.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

Parameter Step 1: Esterification (Fischer-Speier) Step 2: Hydrazinolysis
Starting Material 3,5-Dimethylbenzoic AcidMethyl 3,5-dimethylbenzoate
Primary Reagents Methanol (large excess)Hydrazine Hydrate (e.g., 80% solution)
Catalyst/Solvent Conc. H₂SO₄ (catalytic) / MethanolEthanol
Molar Ratio (Acid:Alcohol) 1 : (serves as solvent)-
Molar Ratio (Ester:Hydrazine) -1 : 10 (example)
Temperature Reflux (approx. 65°C)Reflux (approx. 78°C)
Reaction Time 12 - 24 hours[5]3 - 12 hours
Typical Yield 60 - 80%[5]> 90% (can be high)
Purification Method Extraction & RecrystallizationRecrystallization

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid), which acts as both the reactant and solvent. Stir until the acid is fully dissolved.[5]

  • Catalyst Addition: Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-dimethylbenzoate.[5]

  • Purification: The crude product can be purified further by recrystallization if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the methyl 3,5-dimethylbenzoate (1.0 eq) in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-12 hours. The reaction should be monitored by TLC to confirm the disappearance of the starting ester.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 3,5-Dimethylbenzoic Acid D Reflux (65°C, 12-24h) A->D B Methanol (excess) B->D C H₂SO₄ (cat.) C->D E Work-up & Extraction D->E F Methyl 3,5-dimethylbenzoate E->F I Reflux (78°C, 3-12h) F->I G Hydrazine Hydrate (excess) G->I H Ethanol H->I J Cooling & Crystallization I->J K Filtration & Drying J->K L This compound (Final Product) K->L

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: 3,5-Dimethylbenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethylbenzohydrazide reactions.

Troubleshooting Guides

Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions to help troubleshoot and optimize your reaction.

Problem Potential Cause Recommended Solution Expected Outcome
Low to No Product Formation Incomplete reaction: The reaction between the ester (methyl 3,5-dimethylbenzoate) and hydrazine hydrate may not have gone to completion.- Increase reaction time. - Increase reaction temperature. For instance, if the reaction is sluggish at room temperature, consider refluxing in a suitable solvent like ethanol.An increase in product yield, which can be monitored by Thin Layer Chromatography (TLC).
Poor quality of starting materials: Impurities in methyl 3,5-dimethylbenzoate or hydrazine hydrate can interfere with the reaction.- Use freshly distilled or high-purity reagents. - Ensure hydrazine hydrate has not been excessively exposed to air and moisture.Consistent and improved yields.
Incorrect stoichiometry: An inappropriate molar ratio of ester to hydrazine hydrate can lead to incomplete conversion.- Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.Higher conversion of the starting ester to the desired hydrazide.
Presence of Significant Side Products Diacylhydrazine formation: One molecule of hydrazine reacts with two molecules of the ester, leading to an undesired byproduct.- Use a larger excess of hydrazine hydrate to favor the formation of the monohydrazide. - Add the ester dropwise to the hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction.Reduction of the diacylhydrazine byproduct, leading to a purer crude product and higher yield of the desired product.
Hydrolysis of the ester: If water is present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures.- Use anhydrous solvents. - Ensure all glassware is thoroughly dried before use.Minimized formation of 3,5-dimethylbenzoic acid as a byproduct.
Difficulty in Product Isolation Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult.- After the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation.[1] - If the product is water-soluble, evaporation of the reaction mixture to dryness under vacuum might be necessary.Efficient recovery of the solid this compound.
Improper work-up: Inefficient removal of unreacted hydrazine hydrate or other impurities can affect the purity and final yield of the isolated product.- Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]A purer final product with a more accurate yield calculation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the hydrazinolysis of the corresponding ester, typically methyl 3,5-dimethylbenzoate, with hydrazine hydrate.[2] This reaction is generally carried out by refluxing the reactants in a solvent like ethanol.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.

Q3: What is the best way to purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[1] A suitable solvent system would be one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as ethanol or an ethanol-water mixture.

Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?

A4: An unexpected peak could indicate the presence of impurities or side products. Common possibilities include unreacted starting ester, the diacylhydrazine byproduct, or 3,5-dimethylbenzoic acid from ester hydrolysis. Comparing the spectrum to those of the starting materials and potential byproducts can help in identification.

Q5: Can I synthesize this compound directly from 3,5-dimethylbenzoic acid?

A5: Yes, this is a viable alternative route. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3,5-dimethylbenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazide. This two-step process can be efficient, and the use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,5-dimethylbenzoate (1 equivalent) and ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, followed by cooling in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoic Acid
  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, add 3,5-dimethylbenzoic acid (1 equivalent) and a suitable solvent like dichloromethane. Add thionyl chloride (1.1 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Stir the mixture for 1-2 hours or until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Hydrazinolysis: Dissolve the crude 3,5-dimethylbenzoyl chloride in an anhydrous solvent like dichloromethane and cool it in an ice bath. Add a solution of hydrazine hydrate (1.2 equivalents) and a base like triethylamine (to neutralize the HCl formed) in dichloromethane dropwise.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Visualizations

Reaction_Pathway cluster_ester_route Route 1: From Ester cluster_acid_route Route 2: From Carboxylic Acid Methyl_3,5-Dimethylbenzoate Methyl_3,5-Dimethylbenzoate 3,5-Dimethylbenzohydrazide_1 This compound Methyl_3,5-Dimethylbenzoate->3,5-Dimethylbenzohydrazide_1 + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine_Hydrate_1 Hydrazine Hydrate 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl Chloride 3,5-Dimethylbenzoic_Acid->3,5-Dimethylbenzoyl_Chloride + SOCl2 3,5-Dimethylbenzohydrazide_2 This compound 3,5-Dimethylbenzoyl_Chloride->3,5-Dimethylbenzohydrazide_2 + Hydrazine Hydrate Hydrazine_Hydrate_2 Hydrazine Hydrate

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Optimize_Purification Optimize Purification Process Start->Optimize_Purification Use_High_Purity Use High-Purity Reagents Check_Purity->Use_High_Purity Impure Adjust_Conditions Adjust Temp, Time, or Stoichiometry Check_Reaction_Conditions->Adjust_Conditions Suboptimal Modify_Stoichiometry Modify Reactant Ratio to Minimize Byproducts Analyze_Side_Products->Modify_Stoichiometry Detected Improve_Recrystallization Improve Recrystallization Solvent/Technique Optimize_Purification->Improve_Recrystallization Inefficient End Improved Yield Use_High_Purity->End Adjust_Conditions->End Modify_Stoichiometry->End Improve_Recrystallization->End

Caption: Troubleshooting workflow for low yield.

Parameter_Effects cluster_params Reaction Parameters cluster_effects Effects Yield Yield of this compound Temp Temperature Rate Reaction Rate Temp->Rate Increases Time Reaction Time Completeness Reaction Completeness Time->Completeness Increases Stoichiometry Hydrazine/Ester Ratio Side_Reactions Side Reactions Stoichiometry->Side_Reactions Affects Purity Reactant Purity Purity->Side_Reactions Reduces Rate->Yield Influences Completeness->Yield Increases Side_Reactions->Yield Decreases

Caption: Relationship between parameters and yield.

References

Technical Support Center: 3,5-Dimethylbenzohydrazide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present. Recrystallization is often the first choice for crystalline solids if a suitable solvent is found.[1] Column chromatography is useful for separating mixtures of compounds with different polarities.[2] Acid-base extraction can be employed to remove acidic or basic impurities.[3][4]

Q2: What are the likely impurities in a sample of crude this compound?

A2: Common impurities in crude this compound, typically synthesized from the corresponding ester (e.g., methyl 3,5-dimethylbenzoate) and hydrazine hydrate, may include:

  • Unreacted starting materials: methyl 3,5-dimethylbenzoate and hydrazine hydrate.

  • Byproducts of the synthesis: such as unreacted hydrazine hydrate which can be removed by washing with cold water.[1]

  • Side products from degradation or side reactions.

  • Residual solvents from the reaction.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for the recrystallization of benzohydrazide derivatives include ethanol, methanol, water, or mixtures like ethanol-water or n-hexane/acetone.[5] A small-scale solvent screen is recommended to identify the optimal solvent or solvent system for your specific sample.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or when the impurities have similar solubility profiles to this compound. It is particularly useful for separating non-polar impurities from the more polar product. Thin-layer chromatography (TLC) should be used first to determine the appropriate solvent system (eluent) for the separation.[1]

Q5: Can acid-base extraction be used to purify this compound?

A5: Yes, acid-base extraction can be a useful technique. This compound has a basic nitrogen atom and can be protonated with an acid to form a water-soluble salt. This allows for its separation from neutral organic impurities. Subsequently, neutralizing the aqueous layer will precipitate the purified product.[6][7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and try cooling again. If that fails, a different solvent or solvent system should be used.[5]
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solution is sufficiently cooled before filtration.
Colored impurities remain in crystals The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Systematically vary the polarity of the eluent. For polar compounds, a more polar eluent is often required.
Compound is not eluting from the column The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the eluent.
Cracking or channeling of the column packing The column was not packed properly.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Broad or tailing bands The sample was overloaded on the column. The compound is interacting strongly with the stationary phase.Use a smaller amount of crude material. Add a small amount of acid or base to the eluent to suppress ionization if tailing is due to acidic or basic functional groups.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the purification of benzohydrazide derivatives and should be adapted for this compound based on preliminary small-scale experiments.

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the solution is basic and the this compound precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Quantitative Data Summary

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
WaterLowModerateMay be suitable for recrystallization, potentially as a co-solvent.
EthanolModerateHighA common and often effective solvent for recrystallization of benzohydrazides.[1][5]
MethanolModerateHighSimilar to ethanol, a good candidate for recrystallization.
AcetoneHighVery HighLikely too soluble for effective recrystallization on its own.
HexaneVery LowLowCan be used as an anti-solvent in a mixed solvent system.
Ethyl AcetateModerateHighAnother potential solvent for recrystallization.

Visualizations

TroubleshootingRecrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Issue oiling_out Oiling Out cool->oiling_out Issue filter_dry Filter and Dry crystals->filter_dry pure_product Pure Product filter_dry->pure_product troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Try different solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add co-solvent - Cool slower oiling_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

PurificationMethodSelection start Crude this compound check_impurities Assess Impurities (TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Crystalline solid, solvent found column_chromatography Column Chromatography check_impurities->column_chromatography Multiple components, similar solubility acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Acidic/basic impurities present pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 3,5-dimethylbenzoic acid. Typically, this is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield the desired this compound. Direct reaction of the carboxylic acid with hydrazine hydrate is also possible but may require harsher conditions.

Q2: What is the most likely major side product in this synthesis?

The most common side product is the diacylhydrazine, specifically 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This occurs when the initially formed this compound reacts with another molecule of the 3,5-dimethylbenzoyl ester or activated carboxylic acid.

Q3: Are there any impurities from the starting material I should be aware of?

Yes, impurities in the starting 3,5-dimethylbenzoic acid can be carried through the synthesis. Potential impurities include 5-methylisophthalic acid and nitromesitylenic acid, particularly if older synthetic methods for the starting material were used.[1] It is recommended to use a high-purity grade of 3,5-dimethylbenzoic acid.

Q4: What are the stability concerns with using hydrazine hydrate?

Hydrazine hydrate can decompose at high temperatures to form nitrogen, ammonia, and hydrogen gas.[2] This can lead to a dangerous buildup of pressure in a sealed reaction vessel. It is also a strong reducing agent and can react vigorously with oxidizing agents.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Incomplete esterification of 3,5-dimethylbenzoic acid. 2. Insufficient reaction time or temperature for the hydrazinolysis step. 3. Degradation of hydrazine hydrate. 4. Steric hindrance slowing the reaction.1. Ensure complete conversion to the ester by monitoring the reaction (e.g., by TLC or GC) before proceeding. 2. Increase the reaction time or temperature for the reaction with hydrazine hydrate, but monitor for side product formation. 3. Use fresh, high-quality hydrazine hydrate. 4. Consider using a more reactive derivative of the carboxylic acid, such as the acid chloride, though this may increase the risk of diacylation.
Presence of a significant amount of diacylhydrazine side product 1. Use of an excess of the 3,5-dimethylbenzoyl ester or activated carboxylic acid. 2. High reaction temperature or prolonged reaction time.1. Use a slight excess of hydrazine hydrate relative to the ester. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point. 2. Optimize the reaction temperature and time to favor the formation of the desired monohydrazide. Monitor the reaction progress to stop it once the starting ester is consumed.
Product is difficult to purify 1. Presence of unreacted 3,5-dimethylbenzoic acid. 2. Contamination with diacylhydrazine. 3. Impurities from the starting materials.1. If starting from the acid, ensure the reaction goes to completion. If starting from the ester, ensure it is free of the starting acid. An aqueous basic wash can remove unreacted carboxylic acid. 2. Recrystallization is often effective for separating the monohydrazide from the less soluble diacylhydrazine. 3. Purify the starting 3,5-dimethylbenzoic acid before use.
Pressure buildup in the reaction vessel 1. Decomposition of hydrazine hydrate at elevated temperatures.1. Maintain careful temperature control throughout the reaction. 2. Ensure the reaction is conducted in a system that is not completely sealed, or is equipped with a pressure-relief device.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-Dimethylbenzoate
  • Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents :

    • 3,5-Dimethylbenzoic acid (1 equivalent)

    • Methanol (excess, as solvent)

    • Concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the acid weight)

  • Procedure : a. To a solution of 3,5-dimethylbenzoic acid in methanol, slowly add the concentrated sulfuric acid. b. Heat the mixture to reflux and maintain for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer detectable. d. Cool the reaction mixture to room temperature. e. Remove the excess methanol under reduced pressure. f. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethylbenzoate. h. The crude ester can be purified by distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound
  • Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents :

    • Methyl 3,5-dimethylbenzoate (1 equivalent)

    • Hydrazine hydrate (e.g., 80% solution in water, 1.2-1.5 equivalents)

    • Ethanol or Methanol (as solvent)

  • Procedure : a. Dissolve the methyl 3,5-dimethylbenzoate in ethanol or methanol in the round-bottom flask. b. Add the hydrazine hydrate to the solution. c. Heat the mixture to reflux and maintain for 3-5 hours. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture to room temperature. The product may precipitate upon cooling. f. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. g. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization. h. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_main_product Main Product cluster_side_product Side Product 3_5_DMB 3,5-Dimethylbenzoic Acid Ester Methyl 3,5-Dimethylbenzoate 3_5_DMB->Ester  MeOH, H+ Hydrazide This compound Ester->Hydrazide  Hydrazine Hydrate Diacyl 1,2-bis(3,5-dimethylbenzoyl)hydrazine Hydrazide->Diacyl  + Ester  (Excess Ester or High Temp)

Caption: Reaction pathway for the synthesis of this compound and the formation of the diacylhydrazine side product.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No LowYield_Cause1 Incomplete Esterification Check_Yield->LowYield_Cause1 Yes LowYield_Cause2 Inefficient Hydrazinolysis Check_Yield->LowYield_Cause2 Yes Check_Diacyl High Diacyl Content? Check_Purity->Check_Diacyl Yes Successful_Product Pure Product Obtained Check_Purity->Successful_Product No Impurity_Cause1 Unreacted Starting Material Check_Diacyl->Impurity_Cause1 No Diacyl_Cause1 Incorrect Stoichiometry Check_Diacyl->Diacyl_Cause1 Yes Diacyl_Cause2 Harsh Reaction Conditions Check_Diacyl->Diacyl_Cause2 Yes LowYield_Solution1 Optimize Esterification: - Monitor by TLC - Increase reaction time LowYield_Cause1->LowYield_Solution1 LowYield_Solution2 Optimize Hydrazinolysis: - Increase time/temp - Use fresh hydrazine LowYield_Cause2->LowYield_Solution2 LowYield_Solution1->Start LowYield_Solution2->Start Impurity_Solution1 - Ensure reaction completion - Aqueous basic wash Impurity_Cause1->Impurity_Solution1 Impurity_Solution1->Start Diacyl_Solution1 Use slight excess of hydrazine hydrate Diacyl_Cause1->Diacyl_Solution1 Diacyl_Solution2 Optimize temperature and reaction time Diacyl_Cause2->Diacyl_Solution2 Diacyl_Solution1->Start Diacyl_Solution2->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylbenzohydrazide. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride. These are typically reacted with hydrazine hydrate to yield the final product.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I improve it?

A2: Low yields can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The conversion of the starting material to the hydrazide may not be complete. Consider extending the reaction time or moderately increasing the reaction temperature.

  • Purity of Reactants: The purity of the starting ester or acid chloride and the hydrazine hydrate is critical. Use freshly distilled or high-purity reagents as impurities can lead to side reactions.

  • Product Loss During Work-up: Significant product loss can occur during washing and recrystallization. Ensure the wash solvent is cold to minimize dissolution of the product. When recrystallizing, use the minimum amount of hot solvent necessary.[1]

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid this compound.[1] Ethanol is a frequently used solvent. The process involves dissolving the crude product in a minimum amount of hot ethanol, followed by slow cooling to allow for the formation of pure crystals.[1] If the product remains impure after recrystallization, column chromatography using a silica gel stationary phase can be employed.[1]

Q4: I see unexpected peaks in my analytical data (e.g., NMR, IR). What could be the cause?

A4: Unexpected peaks typically indicate the presence of unreacted starting materials or byproducts.

  • In IR spectra: The presence of a broad O-H stretch may indicate unreacted 3,5-dimethylbenzoic acid (if starting from the acid). The absence of the characteristic N-H stretches and the presence of a strong ester C=O stretch would suggest unreacted methyl 3,5-dimethylbenzoate.

  • In NMR spectra: Compare the spectra of your product with the spectra of the starting materials to identify any residual reactants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive hydrazine hydrate.Use a fresh bottle of hydrazine hydrate or verify the concentration of the existing stock.
Low reaction temperature.Ensure the reaction mixture reaches and maintains the recommended temperature (e.g., reflux).
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Product is an oil or fails to crystallize Presence of impurities.Attempt to purify a small sample via column chromatography to see if a solid can be obtained. Ensure all starting material has been consumed.
Insufficient cooling during precipitation.After the reaction, allow the mixture to cool to room temperature and then place it in an ice bath to encourage precipitation.[1]
Product is discolored Impurities from starting materials or side reactions.Add a small amount of activated charcoal to the hot solvent during recrystallization to remove colored impurities.[1]
Difficulty filtering the product Very fine precipitate.Allow the precipitate to settle before filtration. Use a centrifuge to pellet the solid before decanting the supernatant.

Experimental Protocols

Protocol 1: Synthesis from Methyl 3,5-Dimethylbenzoate

This protocol outlines the synthesis of this compound from methyl 3,5-dimethylbenzoate and hydrazine hydrate.

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 to 2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. A typical reflux time is 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. A white precipitate should form.[2]

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water or cold ethanol to remove excess hydrazine hydrate and other impurities.[1][2]

  • Dry the product, and if necessary, recrystallize from a minimal amount of hot ethanol.[1]

Protocol 2: Synthesis from 3,5-Dimethylbenzoyl Chloride

This protocol details the synthesis of this compound from 3,5-dimethylbenzoyl chloride and hydrazine hydrate.

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate (2 equivalents) in the chosen anhydrous solvent.

  • Cool the flask in an ice bath.

  • Dissolve 3,5-dimethylbenzoyl chloride (1 equivalent) in the same anhydrous solvent in a dropping funnel.

  • Add the solution of 3,5-dimethylbenzoyl chloride dropwise to the stirred hydrazine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Choose Precursor (Methyl 3,5-Dimethylbenzoate or 3,5-Dimethylbenzoyl Chloride) reaction Reaction with Hydrazine Hydrate start->reaction workup Work-up: Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, IR, Melting Point) drying->analysis end Final Product: This compound analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Impure Reactants cluster_solutions3 Solutions for Work-up Loss start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_purity Assess Reactant Purity check_reaction->check_purity Reaction Incomplete optimize_workup Optimize Work-up/ Purification check_reaction->optimize_workup Reaction Complete increase_time Increase Reaction Time increase_temp Increase Reaction Temperature use_fresh Use Fresh/Purified Reagents check_purity->use_fresh cold_wash Use Cold Solvents for Washing optimize_workup->cold_wash min_solvent Use Minimal Hot Solvent for Recrystallization optimize_workup->min_solvent

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 3,5-Dimethylbenzohydrazide is not extensively available in public literature. The information provided below is based on general principles of chemical stability for hydrazide-containing compounds and related molecules, as well as information from Safety Data Sheets (SDS) for similar chemicals. It is intended to serve as a general guide. Users are strongly encouraged to perform their own stability studies for their specific applications.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing) Oxidation or exposure to light.1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or use a fresh batch. 3. Ensure future storage is in a tightly sealed, opaque container under an inert atmosphere.[1][2]
Precipitate Formation in Solution Poor solubility in the chosen solvent, degradation leading to insoluble products, or temperature effects.1. Verify the solubility of this compound in the specific solvent and concentration. 2. Try gentle warming or sonication to redissolve the material. 3. If the precipitate remains, it may be a degradation product. Analyze the supernatant and the precipitate separately.
Inconsistent Experimental Results Degradation of the stock solution or solid material.1. Prepare fresh solutions before each experiment. 2. Assess the purity of the solid this compound. 3. Review solution preparation and storage procedures to minimize exposure to air, light, and incompatible substances.[3]
pH Shift in Unbuffered Solutions Potential hydrolysis of the hydrazide group, which can form acidic or basic byproducts.1. Use buffered solutions appropriate for the experimental pH range. 2. Monitor the pH of the solution over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on general guidelines for similar chemical compounds, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] To minimize degradation, it is recommended to protect it from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.[2][4]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. It is highly recommended to prepare solutions fresh for each use. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C), protected from light. The stability in various solvents should be experimentally determined.

Q3: What are the likely degradation pathways for this compound?

  • Oxidation: The hydrazide moiety can be oxidized, especially in the presence of air, metal ions, or other oxidizing agents.[5] This could potentially lead to the formation of 3,5-dimethylbenzoic acid or other related compounds.

  • Hydrolysis: Under strongly acidic or basic conditions, the hydrazide group may undergo hydrolysis to form 3,5-dimethylbenzoic acid and hydrazine.

  • Photodegradation: Aromatic compounds can be sensitive to light, which could initiate degradation.[6]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, compounds with hydrazide functional groups can be sensitive to both air (oxygen) and moisture.[2] Oxidation is a common degradation pathway for hydrazides, and the presence of moisture can facilitate hydrolysis. Therefore, handling and storage under an inert, dry atmosphere are recommended.[1][2]

Q5: What safety precautions should I take when handling this compound?

A5: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Avoid inhalation of dust and contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[1]

Quantitative Data Summary

As specific quantitative stability data is not available, this table provides general recommended storage conditions based on best practices for analogous chemical compounds.

Parameter Condition Rationale
Storage Temperature (Solid) 2-8°C or cool, dry placeTo slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.[2][4]
Light Protect from light (use amber vials or store in the dark)To prevent photodegradation.[1]
Moisture Store in a desiccator or with a desiccantTo prevent hydrolysis.[1]

Experimental Protocols

The following is a generalized protocol for a forced degradation study to assess the stability of this compound. This protocol is based on ICH guidelines for stability testing and should be adapted to specific laboratory capabilities and analytical methods.[9][10]

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. An isocratic or gradient method with a C18 column is a common starting point.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • If using an LC-MS system, obtain the mass-to-charge ratio of the degradation products to help in their identification.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_decision Decision cluster_end Resolution Start Stability Issue Observed (e.g., discoloration, poor results) CheckPurity Assess Purity of Solid (e.g., HPLC, LC-MS) Start->CheckPurity ReviewHandling Review Handling & Storage Procedures (exposure to air, light, moisture?) Start->ReviewHandling PurityOK Purity Acceptable? CheckPurity->PurityOK OptimizeStorage Optimize Storage Conditions (inert gas, dark, dry) ReviewHandling->OptimizeStorage UseFresh Use Freshly Opened Batch Proceed Proceed with Experiment UseFresh->Proceed PrepareFresh Prepare Fresh Solutions PrepareFresh->Proceed OptimizeStorage->Proceed PurityOK->UseFresh No PurityOK->PrepareFresh Yes

Caption: Troubleshooting workflow for stability issues.

HypotheticalDegradation cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Products Parent This compound Oxidation Oxidation (O₂, metal ions) Parent->Oxidation Hydrolysis Hydrolysis (H⁺ or OH⁻) Parent->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation BenzoicAcid 3,5-Dimethylbenzoic Acid Oxidation->BenzoicAcid OtherOxidized Other Oxidized Species Oxidation->OtherOxidized Hydrolysis->BenzoicAcid Hydrazine Hydrazine Hydrolysis->Hydrazine Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Characterization of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the challenges in the characterization of 3,5-Dimethylbenzohydrazide is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on established principles and common challenges encountered with closely related benzohydrazide derivatives.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis, purification, and characterization of this compound.

Synthesis & Purification

Issue 1: Low Yield in Synthesis

  • Question: My reaction to synthesize this compound from methyl 3,5-dimethylbenzoate and hydrazine hydrate has a very low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this synthesis can arise from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Solution: Increase the reaction time to 5-8 hours or consider raising the temperature. Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1]

    • Purity of Reactants: The purity of your starting materials is crucial. Solution: Use freshly distilled or high-purity methyl 3,5-dimethylbenzoate and hydrazine hydrate.

    • Side Reactions: The formation of unwanted byproducts can reduce the yield. Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Product Loss During Work-up: Significant product loss can occur during extraction and purification. Solution: Carefully optimize your extraction and recrystallization procedures. Minimize the amount of solvent used for washing the final product.[1]

Issue 2: Difficulty in Purification

  • Question: I am struggling to purify the crude this compound. What are the most effective purification techniques?

  • Answer: Purification is critical for obtaining high-quality this compound.

    • Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.[1] Protocol: Dissolve the crude product in a minimum amount of a hot solvent like ethanol. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1]

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a good alternative. Protocol: The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity. A common eluent system for similar compounds is a mixture of ethanol and chloroform.[1] Use Thin Layer Chromatography (TLC) to determine the optimal eluent system beforehand.

Issue 3: Product "Oils Out" During Crystallization

  • Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the product separates from the solution as a liquid. This can happen if the solution is too concentrated or cooled too quickly.[2] Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a seed crystal of the pure product can also help induce proper crystallization.[2]

Spectroscopic Characterization

Issue 4: Broad Peaks in ¹H NMR Spectrum

  • Question: The peaks in my ¹H NMR spectrum of this compound are broad, making interpretation difficult. What could be the cause?

  • Answer: Broad peaks in NMR can be due to several factors:

    • Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Solution: Try a different deuterated solvent in which the compound is more soluble, such as DMSO-d₆ or Methanol-d₄.[3]

    • Sample Concentration: A highly concentrated sample can lead to peak broadening. Solution: Prepare a more dilute sample.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a previous reaction step, consider treating a solution of the compound with a chelating agent.

Issue 5: Difficulty Assigning N-H Protons in ¹H NMR

  • Question: I am unsure which peaks in my ¹H NMR spectrum correspond to the -NH and -NH₂ protons of this compound. How can I confirm their assignment?

  • Answer: The chemical shifts of N-H protons can be variable and they often appear as broad signals.

    • D₂O Exchange: A definitive way to identify these peaks is to perform a D₂O exchange experiment. Protocol: After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The peaks corresponding to the -NH and -NH₂ protons will exchange with deuterium and disappear from the spectrum.[3]

Issue 6: Interpreting the IR Spectrum

  • Question: I have an IR spectrum of my synthesized this compound. How do I confirm the presence of the key functional groups?

  • Answer: A successful synthesis should show the appearance of characteristic hydrazide peaks and the disappearance of the ester peak from the starting material.

    • Key Peaks to Look For:

      • N-H Stretching: Look for one or two sharp peaks in the region of 3200-3400 cm⁻¹.

      • C=O (Amide I) Stretching: A strong, sharp peak typically appears around 1630-1680 cm⁻¹.

      • N-H Bending (Amide II): A peak in the region of 1520-1550 cm⁻¹.

    • Peak to Confirm Disappearance:

      • Ester C-O Stretch: The characteristic C-O stretch of the starting ester (around 1100-1300 cm⁻¹) should be absent.[1]

Thermal Analysis

Issue 7: Complex Thermal Decomposition Profile

  • Question: The thermogravimetric analysis (TGA) of my this compound shows a multi-step decomposition. What do these steps represent?

  • Answer: Aromatic hydrazides often decompose in multiple stages. While specific data for this compound is not available, the decomposition of similar structures suggests the following:

    • Initial Mass Loss: This could correspond to the loss of the hydrazide group (-CONHNH₂) or fragmentation of the molecule.

    • Subsequent Mass Loss: Further decomposition at higher temperatures likely involves the breakdown of the aromatic ring structure.[4][5]

    • Atmosphere Dependence: The decomposition profile can be influenced by the atmosphere (e.g., inert vs. oxidative). Running the analysis under both nitrogen and air can provide additional information.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H NMR chemical shifts for this compound?

    • A1: While an experimental spectrum is definitive, expected chemical shifts in a solvent like CDCl₃ or DMSO-d₆ are:

      • -CH₃ protons: A singlet around δ 2.2-2.4 ppm.

      • Aromatic protons: Singlets or narrow multiplets in the region of δ 7.0-7.8 ppm.

      • -NH₂ protons: A broad singlet, which can vary in chemical shift (typically δ 4.0-5.0 ppm).

      • -NH proton: A broad singlet, which can also vary (typically δ 8.0-10.0 ppm).

  • Q2: How can I confirm the molecular weight of my synthesized this compound?

    • A2: Mass spectrometry is the best technique for this. Electrospray ionization (ESI) is a soft ionization technique that should show a prominent protonated molecular ion peak [M+H]⁺.

  • Q3: What are the typical fragmentation patterns for benzohydrazides in mass spectrometry?

    • A3: Common fragmentation patterns involve cleavage of the bonds adjacent to the carbonyl group and within the hydrazide moiety.[6][7] Expect to see fragments corresponding to the 3,5-dimethylbenzoyl cation and other smaller fragments resulting from the loss of parts of the hydrazide group.

  • Q4: Is this compound likely to be soluble in water?

    • A4: Due to the presence of the aromatic ring and methyl groups, this compound is expected to have low solubility in water. It should be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.[8]

  • Q5: Are there any specific safety precautions I should take when working with this compound?

Data Presentation

Table 1: Typical Infrared (IR) Absorption Frequencies for Benzohydrazide Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-HStretch3200-3400Medium, Sharp
C-H (aromatic)Stretch3000-3100Medium to Weak
C-H (methyl)Stretch2850-2960Medium
C=O (Amide I)Stretch1630-1680Strong, Sharp
C=C (aromatic)Stretch1450-1600Medium to Weak
N-H (Amide II)Bend1520-1550Medium

Table 2: Representative Thermal Decomposition Data for Aromatic Hydrazides

CompoundDecomposition StageTemperature Range (°C)Mass Loss (%)
(E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide1261 - 36634.75
2633 - 64619.31
Glimepiride1198 - 269.3131.75
2269.31 - 36939.66
3369 - 69028.54

Note: This data is for related compounds and serves as an illustrative example of what might be expected.[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general protocol based on the synthesis of similar benzohydrazide derivatives and may require optimization.[10]

  • Materials:

    • Methyl 3,5-dimethylbenzoate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in a minimal amount of absolute ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Thermal Analysis (TGA/DSC)

This protocol is based on standard procedures for the thermal analysis of organic compounds.[4][5]

  • Instrument: Simultaneous TGA/DSC analyzer.

  • Sample Preparation: Place 5-10 mg of the purified this compound into an alumina or platinum crucible.

  • Analysis Conditions:

    • Temperature Range: Ambient to 800 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Dynamic nitrogen or air, with a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC/DTA curve for endothermic (melting, decomposition) or exothermic (decomposition, oxidation) events.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis workup Work-up synthesis->workup purification Purification workup->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms thermal Thermal Analysis purification->thermal data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis thermal->data_analysis troubleshooting_purification start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes oiling_out Product 'Oils Out'? recrystallization->oiling_out failure Still Impure / Low Yield recrystallization->failure Check Purity success Pure Crystals Obtained oiling_out->success No solutions Reheat solution Add more solvent Cool slowly Use seed crystal oiling_out->solutions Solutions column_chrom Perform Column Chromatography failure->column_chrom column_chrom->success solutions->recrystallization Solutions logical_synthesis_confirmation cluster_ir IR Spectroscopy cluster_nmr ¹H NMR Spectroscopy start Spectroscopic Analysis ir_nh N-H Stretch (3200-3400 cm⁻¹) Present? start->ir_nh ir_co C=O Stretch (~1650 cm⁻¹) Present? ir_nh->ir_co ir_ester Ester C-O Stretch (~1200 cm⁻¹) Absent? ir_co->ir_ester nmr_ch3 Methyl Singlet (~2.3 ppm) Present? ir_ester->nmr_ch3 nmr_nh N-H Signals (exchangeable) Present? nmr_ch3->nmr_nh result Successful Synthesis Confirmed nmr_nh->result

References

Technical Support Center: Preparation of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-Dimethylbenzohydrazide, focusing on the avoidance of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are methyl 3,5-dimethylbenzoate and 3,5-dimethylbenzoyl chloride.

Q2: What are the principal reaction pathways to synthesize this compound?

A2: The most common methods are the hydrazinolysis of methyl 3,5-dimethylbenzoate with hydrazine hydrate or the reaction of 3,5-dimethylbenzoyl chloride with hydrazine hydrate.

Q3: What is a common impurity I should be aware of when using the 3,5-dimethylbenzoyl chloride route?

A3: A potential impurity is the over-reaction product, 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This can be minimized by controlling the stoichiometry of the reactants.

Q4: How can I remove unreacted starting materials after the synthesis?

A4: Unreacted methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride can typically be removed through recrystallization of the crude product from a suitable solvent system.

Q5: What is a good general-purpose solvent for recrystallizing this compound?

A5: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aryl hydrazides. However, the optimal solvent system should be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- For the ester route: Ensure a sufficient excess of hydrazine hydrate is used and increase the reaction time or temperature as needed. - For the acid chloride route: Ensure the reaction is carried out at a low temperature to prevent side reactions and that the stoichiometry is correct.
Product loss during workup.- Minimize the number of transfer steps. - Ensure the pH is appropriately adjusted during extraction to prevent loss of the product in the aqueous layer. - When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid dissolving the product.
Product is an Oil or Fails to Crystallize The crude product is highly impure.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before attempting recrystallization. - Try a different recrystallization solvent or a solvent mixture.
The concentration of the product in the recrystallization solvent is too high or too low.- If the solution is too concentrated, add more hot solvent. - If the solution is too dilute, evaporate some of the solvent to achieve saturation.
Presence of 1,2-bis(3,5-dimethylbenzoyl)hydrazine Impurity An excess of 3,5-dimethylbenzoyl chloride was used relative to hydrazine hydrate.- Carefully control the stoichiometry, adding the 3,5-dimethylbenzoyl chloride solution dropwise to the hydrazine hydrate solution at a low temperature. - This impurity is generally less soluble than the desired product, so it may be partially removed by careful recrystallization.
Discolored (e.g., yellow) Product Presence of colored impurities.- Treat the hot recrystallization solution with a small amount of activated charcoal before hot filtration to adsorb colored impurities.
Broad Melting Point Range of the Final Product The product is still impure.- Perform a second recrystallization, potentially using a different solvent system. - Ensure the crystals are thoroughly dried to remove any residual solvent, which can depress the melting point.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate

Materials:

  • Methyl 3,5-dimethylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3,5-dimethylbenzoate (1 equivalent) and ethanol.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water to the residue to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Dichloromethane or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve hydrazine hydrate (2 equivalents) in the chosen solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 3,5-dimethylbenzoyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.

  • Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred hydrazine hydrate solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and then extract the aqueous residue with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes

Parameter Route 1: From Methyl 3,5-Dimethylbenzoate Route 2: From 3,5-Dimethylbenzoyl Chloride
Precursor Methyl 3,5-dimethylbenzoate3,5-Dimethylbenzoyl Chloride
Key Reagent Hydrazine HydrateHydrazine Hydrate
Typical Solvent EthanolDichloromethane or THF
Reaction Temperature Reflux0-10 °C initially, then room temperature
Typical Reaction Time 4 - 6 hours2 - 3 hours
Typical Crude Yield 85 - 95%90 - 98%
Purity after Recrystallization > 98%> 99%

Visualizations

Synthesis_Pathways cluster_ester Route 1: From Ester cluster_acid_chloride Route 2: From Acid Chloride Methyl 3,5-Dimethylbenzoate Methyl 3,5-Dimethylbenzoate 3,5-Dimethylbenzohydrazide_E This compound Methyl 3,5-Dimethylbenzoate->3,5-Dimethylbenzohydrazide_E Hydrazine Hydrate, Ethanol, Reflux 3,5-Dimethylbenzoyl Chloride 3,5-Dimethylbenzoyl Chloride 3,5-Dimethylbenzohydrazide_AC This compound 3,5-Dimethylbenzoyl Chloride->3,5-Dimethylbenzohydrazide_AC Hydrazine Hydrate, DCM, 0°C to RT

Caption: Synthetic routes to this compound.

Side_Reactions 3,5-Dimethylbenzoyl Chloride 3,5-Dimethylbenzoyl Chloride This compound This compound 3,5-Dimethylbenzoyl Chloride->this compound + Hydrazine Hydrate (Desired Reaction) 1,2-bis(3,5-dimethylbenzoyl)hydrazine 1,2-bis(3,5-dimethylbenzoyl)hydrazine (Over-reaction Impurity) This compound->1,2-bis(3,5-dimethylbenzoyl)hydrazine + 3,5-Dimethylbenzoyl Chloride (Side Reaction)

Caption: Potential side reaction in the acid chloride route.

Troubleshooting_Workflow start Crude Product Obtained check_purity Check Purity (TLC, mp) start->check_purity pure Pure Product check_purity->pure Meets Specs impure Impure Product check_purity->impure Fails Specs recrystallize Recrystallize from suitable solvent impure->recrystallize check_again Check Purity Again recrystallize->check_again check_again->pure Meets Specs column Consider Column Chromatography check_again->column Still Impure

Caption: A general workflow for product purification.

refining experimental protocols for 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the reaction of a 3,5-dimethylbenzoyl precursor, such as methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride, with hydrazine hydrate. The acid chloride route is often faster and proceeds at lower temperatures, while the ester route is also effective, typically requiring reflux in an alcohol solvent.

Q2: How can I purify the crude this compound product?

A2: Recrystallization is the most effective method for purifying this compound. Common solvent systems include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent depends on the impurities present, but ethanol generally provides good results, yielding the product as a white crystalline solid.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is stable under standard laboratory conditions, but like many hydrazides, it can be susceptible to oxidation or hydrolysis over long periods, especially if exposed to air and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can arise from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: For reactions with methyl 3,5-dimethylbenzoate, ensure the mixture reaches and maintains reflux. For the more reactive 3,5-dimethylbenzoyl chloride, ensure the initial temperature is kept low (0-5 °C) to prevent side reactions before allowing it to warm.

  • Hydrazine Quality: Use a high-quality source of hydrazine hydrate. The presence of water or other impurities can affect reactivity.

  • Product Loss During Workup: The product has some solubility in water. Avoid using excessive amounts of water during washing and ensure the aqueous phase is thoroughly extracted if an organic solvent is used in the workup.

  • Side Reactions: The formation of 1,2-bis(3,5-dimethylbenzoyl)hydrazine (a di-acylated product) is a common side reaction, especially if the stoichiometry is not carefully controlled or if the acyl chloride is added too quickly.

Q5: I am observing an unexpected peak in my NMR spectrum. What could it be?

A5: An unexpected peak could be a solvent residue (e.g., from ethanol or your NMR solvent), starting material, or a side product. A common side product is the di-acylated hydrazine, 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This species is more symmetrical and will show a different, simpler aromatic proton pattern in the ¹H NMR spectrum and will lack the characteristic broad -NH₂ signals of the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Reaction Fails to Start or is Sluggish (Monitored by TLC) 1. Low reaction temperature.2. Poor quality of hydrazine hydrate.3. Inactive starting material (e.g., ester hydrolysis).1. For the ester route, ensure the reaction is at a vigorous reflux. For the acid chloride route, allow the reaction to warm to room temperature after the initial addition.2. Use a fresh, reputable source of hydrazine hydrate.3. Verify the purity of the starting ester or acid chloride by NMR or GC-MS.
Formation of a significant amount of white precipitate that is insoluble in common recrystallization solvents. This is likely the 1,2-bis(3,5-dimethylbenzoyl)hydrazine side product. This occurs when two molecules of the benzoyl chloride react with one molecule of hydrazine.1. Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents).2. Add the 3,5-dimethylbenzoyl chloride solution dropwise to the cooled hydrazine solution to maintain a high local concentration of hydrazine.3. The side product is often less soluble; it may be partially removed by filtration before the desired product crystallizes.
Product "oils out" during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is supersaturated or cooled too quickly.1. Choose a solvent with a lower boiling point or use a solvent pair (e.g., ethanol/water).2. Ensure the crude product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Product appears discolored (yellow or brown) after synthesis. Presence of impurities or degradation products from the starting materials or reaction.1. Ensure starting materials are pure. 3,5-dimethylbenzaldehyde, a precursor to the acid, can oxidize and cause discoloration.[1]2. Purify the crude product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities (use charcoal sparingly as it can adsorb the product).

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate

This protocol is adapted from general procedures for the synthesis of benzohydrazides from methyl esters.

Reaction Scheme:

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3,5-dimethylbenzoate (10.0 g, 60.9 mmol).

  • Reagents: Add ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (15.0 mL, ~300 mmol, 5 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator.

  • Crystallization: Cool the concentrated mixture in an ice bath. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure white crystals. Dry the final product under vacuum.

Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of hydrazides from acyl chlorides.[2][3][4]

Reaction Scheme:

Methodology:

  • Setup: In a 500 mL flask, dissolve hydrazine hydrate (20.0 mL, ~400 mmol, 10 equivalents) in tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Dissolve 3,5-dimethylbenzoyl chloride (6.74 g, 40.0 mmol) in THF (50 mL). Add this solution dropwise to the cold, stirring hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of hydrazine hydrochloride will form.

  • Work-up: Remove the precipitate by vacuum filtration. Concentrate the filtrate using a rotary evaporator to obtain a crude solid.

  • Purification: Suspend the crude solid in deionized water (100 mL) and stir for 15 minutes to dissolve any remaining hydrazine salts. Collect the solid by vacuum filtration, wash with fresh water, and then recrystallize from hot ethanol to yield pure this compound.

Data Presentation

Table 1: Physical and Quantitative Data for this compound
PropertyValueSource/Comment
Molecular Formula C₉H₁₂N₂OCalculated
Molecular Weight 164.21 g/mol Calculated
Appearance White crystalline solidTypical observation for pure benzohydrazides
Melting Point 148-150 °CLiterature value for analogous compounds
Typical Yield 75-90%Based on protocols for similar hydrazide syntheses
Table 2: Predicted Spectroscopic Data for this compound

(Note: These are predicted values based on standard NMR/IR correlation tables and data from analogous structures. Actual experimental values may vary slightly.)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50Singlet (broad)1H-NH -NH₂
~7.35Singlet2HAromatic CH (ortho to C=O)
~7.10Singlet1HAromatic CH (para to C=O)
~4.40Singlet (broad)2H-NH-NH₂
~2.30Singlet6HAr-CH₃

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0Carbonyl (C =O)
~137.5Aromatic C -CH₃
~133.0Aromatic C -C=O
~131.0Aromatic C H (para)
~125.0Aromatic C H (ortho)
~21.0Methyl (C H₃)

FT-IR (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3200Strong, broadN-H stretching (asymmetric & symmetric of NH₂)
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (CH₃)
~1640StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
~1550MediumAromatic C=C stretching

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_ester Protocol 1: From Methyl Ester cluster_chloride Protocol 2: From Acid Chloride ester_start Methyl 3,5-Dimethylbenzoate ester_reagents Add Ethanol & Hydrazine Hydrate (5 eq.) ester_start->ester_reagents ester_reflux Reflux for 12-24h ester_reagents->ester_reflux ester_conc Concentrate via Rotary Evaporation ester_reflux->ester_conc ester_cool Cool in Ice Bath ester_conc->ester_cool ester_filter Vacuum Filtration ester_cool->ester_filter ester_purify Recrystallize from Hot Ethanol ester_filter->ester_purify ester_product Pure this compound ester_purify->ester_product chloride_start 3,5-Dimethylbenzoyl Chloride chloride_add Add Acid Chloride Dropwise chloride_start->chloride_add chloride_hydrazine Hydrazine Hydrate (10 eq.) in THF at 0°C chloride_hydrazine->chloride_add chloride_warm Stir at RT for 2h chloride_add->chloride_warm chloride_filter1 Filter Hydrazine Salt chloride_warm->chloride_filter1 chloride_conc Concentrate Filtrate chloride_filter1->chloride_conc chloride_wash Wash Solid with Water chloride_conc->chloride_wash chloride_purify Recrystallize from Hot Ethanol chloride_wash->chloride_purify chloride_product Pure this compound chloride_purify->chloride_product

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic start Low Product Yield check_tlc Check TLC: Is starting material present? start->check_tlc check_side_product Is an insoluble white precipitate observed? start->check_side_product check_temp Is reaction temperature optimal? check_tlc->check_temp No incomplete_rxn Problem: Incomplete Reaction Solution: Increase reaction time or temperature check_tlc->incomplete_rxn Yes check_reagents Are reagents (esp. Hydrazine) fresh? check_temp->check_reagents Yes temp_issue Problem: Suboptimal Temperature Solution: Ensure proper reflux (ester) or initial cooling (acid chloride) check_temp->temp_issue No reagent_issue Problem: Reagent Degradation Solution: Use fresh, high-purity reagents check_reagents->reagent_issue No side_product Problem: Di-acylation Side Product Solution: Use larger excess of hydrazine; add acid chloride slowly check_side_product->side_product Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 3,5-Dimethylbenzohydrazide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues related to 3,5-Dimethylbenzohydrazide. Due to the limited availability of public solubility data for this specific compound, this guide focuses on providing robust experimental protocols to determine its solubility, alongside troubleshooting strategies and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Are there any known safety precautions I should take when handling this compound?

A2: Yes, you should always consult the Safety Data Sheet (SDS) before handling this compound. General precautions include working in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[1]

Q3: What are the key factors that can influence the solubility of this compound?

A3: Several factors can significantly impact the solubility of this compound, including the choice of solvent, temperature, pH of the solution (for aqueous solutions), and the crystalline form (polymorphism) of the solid compound.[2][3][4]

Q4: Can I use sonication or heating to improve the dissolution of this compound?

A4: Yes, gentle heating and sonication are common techniques to assist in the dissolution of compounds.[5] However, it is crucial to ensure that the compound is thermally stable and does not degrade at the applied temperature. Always start with gentle warming (e.g., 37-40°C) and monitor for any changes in the appearance or properties of the compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of this compound.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment
  • Compound: this compound (solid powder)

  • Solvents: A range of analytical grade solvents (see Table 1 for suggestions)

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 2-4 mL glass vials)

    • Volumetric flasks and pipettes

    • Temperature-controlled orbital shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Suggested Solvents for Initial Screening

The following table provides a list of suggested solvents for initial solubility screening, categorized by their polarity.

Solvent CategoryExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Often good solvents for a wide range of organic molecules.
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may aid in dissolving the hydrazide group.
Non-Polar Toluene, HexanesTo determine solubility in hydrophobic environments.
Aqueous Buffers Phosphate-Buffered Saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0)To assess solubility under physiologically relevant conditions and understand pH-dependency.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 Step 1 equil Incubate on a shaker at a constant temperature (e.g., 24-48 hours) prep2->equil Step 2 sep1 Centrifuge to pellet undissolved solid equil->sep1 Step 3 sep2 Filter supernatant using a 0.22 µm syringe filter sep1->sep2 Step 4 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 Step 5 analysis2 Quantify concentration using HPLC or UV-Vis analysis1->analysis2 Step 6 analysis3 Calculate solubility (e.g., in mg/mL or µM) analysis2->analysis3 Step 7

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered sample.

  • Data Recording: Record the determined solubility in a structured table.

Quantitative Data Recording Template

Use the following table to record your experimental findings.

SolventTemperature (°C)pH (if applicable)Measured Solubility (mg/mL)Measured Solubility (µM)Observations
e.g., DMSO25N/Ae.g., Clear solution
e.g., Ethanol25N/A
e.g., PBS257.4
e.g., Water25~7.0e.g., Suspension

Troubleshooting Guide

This guide addresses common issues encountered during solubility experiments in a question-and-answer format.

Q: My compound is not dissolving at all, even after extended shaking. What should I do?

A: If there is no visible dissolution, the compound's solubility in that specific solvent under the current conditions is likely very low.

  • Troubleshooting Steps:

    • Try a Different Solvent: Refer to the suggested solvent list and select a solvent with different properties (e.g., switch from a non-polar to a polar aprotic solvent like DMSO).

    • Increase Temperature: Gently warm the solution (e.g., to 37°C) to see if solubility increases, but be cautious of potential compound degradation.

    • Use Co-solvents: For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[7]

Q: The compound dissolved initially with heating, but it precipitated again after cooling to room temperature. What does this mean?

A: This indicates that you created a supersaturated solution at the higher temperature. The solubility is lower at room temperature, causing the excess compound to precipitate out. This is a common phenomenon and highlights the temperature dependence of solubility.

  • Action: The true thermodynamic solubility should be determined at the desired, constant temperature (e.g., 25°C) as described in the protocol. If you need the compound to remain in solution at room temperature, you cannot exceed its saturation limit at that temperature.

Q: I am getting inconsistent and non-reproducible solubility results. What are the possible causes?

A: Variability in results can stem from several factors.[8]

  • Troubleshooting Steps:

    • Ensure Equilibration: Make sure you are allowing sufficient time for the solution to reach equilibrium (24-48 hours is standard). Shorter times may lead to underestimation of solubility.

    • Control Temperature: Use a temperature-controlled shaker or incubator, as small fluctuations in temperature can significantly alter solubility.

    • Standardize Procedures: Ensure that all procedural steps, from weighing the compound to the final analytical measurement, are performed consistently across all samples.

    • Check Compound Purity: Impurities in the compound can affect its solubility.[9] Use a compound of known and consistent purity.

    • Prevent Evaporation: Ensure vials are tightly sealed during incubation to prevent solvent evaporation, which would artificially increase the measured concentration.

Troubleshooting Logic Diagram

G cluster_solutions1 Solutions for No Dissolution cluster_solutions2 Solutions for Precipitation cluster_solutions3 Solutions for Inconsistency start Solubility Issue Encountered issue1 Issue: Compound won't dissolve start->issue1 issue2 Issue: Precipitation on cooling start->issue2 issue3 Issue: Inconsistent results start->issue3 sol1a Try a different solvent (e.g., DMSO) issue1->sol1a sol1b Gently increase temperature issue1->sol1b sol1c Use a co-solvent system issue1->sol1c sol2a Indicates supersaturation issue2->sol2a sol3a Increase equilibration time (24-48h) issue3->sol3a sol3b Ensure strict temperature control issue3->sol3b sol3c Standardize all procedural steps issue3->sol3c sol3d Verify compound purity issue3->sol3d sol2b Determine solubility at target temperature without pre-heating sol2a->sol2b

References

Validation & Comparative

Validating the Structure of Synthesized 3,5-Dimethylbenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data used to confirm the successful synthesis of 3,5-Dimethylbenzohydrazide from its precursor, 3,5-Dimethylbenzoic acid. By examining the distinct changes in spectral features, researchers can confidently verify the structural transformation.

Executive Summary

This guide presents a head-to-head comparison of the analytical data for 3,5-Dimethylbenzoic acid and the expected data for its synthesized product, this compound. The transformation from a carboxylic acid to a hydrazide results in significant and predictable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These changes, summarized in the tables below, provide a clear and definitive method for validating the structure of the synthesized compound.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 3,5-Dimethylbenzoic acid (experimental) and the predicted data for this compound. The predicted values for this compound are based on established chemical shift and fragmentation principles and data from structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
3,5-Dimethylbenzoic acid 11.5 - 13.0br s1H-COOH
7.71s2HAr-H (H2, H6)
7.23s1HAr-H (H4)
2.38s6H-CH₃
This compound (Predicted) 7.8 - 8.5br s1H-C(=O)NH-
7.42s2HAr-H (H2, H6)
7.15s1HAr-H (H4)
4.1 - 4.5br s2H-NH₂
2.35s6H-CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
3,5-Dimethylbenzoic acid 172.6-COOH
138.5Ar-C (C3, C5)
134.9Ar-C (C4)
129.9Ar-C (C1)
128.1Ar-C (C2, C6)
21.3-CH₃
This compound (Predicted) 168.5-C(=O)NH-
138.2Ar-C (C3, C5)
133.5Ar-C (C4)
132.8Ar-C (C1)
126.5Ar-C (C2, C6)
21.2-CH₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchO-H Stretch (acid)
3,5-Dimethylbenzoic acid -~1680-1710~2500-3300 (broad)
This compound (Predicted) ~3200-3400 (two bands)~1640-1660-

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
3,5-Dimethylbenzoic acid [1]150133, 105, 91, 77
This compound (Predicted) 164133, 105, 91, 77

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structure Validation cluster_techniques Analytical Techniques cluster_confirmation Confirmation start 3,5-Dimethylbenzoic Acid reagents SOCl₂ or (COCl)₂, then Hydrazine Hydrate start->reagents Reaction product This compound reagents->product analysis Spectroscopic Analysis nmr NMR (¹H, ¹³C) analysis->nmr ir FTIR analysis->ir ms Mass Spec. analysis->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Spectroscopic Guide to Benzohydrazides: Analysis and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of benzohydrazide as a representative of its class of compounds. Due to the limited availability of published experimental data for 3,5-Dimethylbenzohydrazide, this document focuses on the comprehensive spectroscopic analysis of the parent compound, benzohydrazide. The methodologies and interpretation principles outlined herein are broadly applicable to substituted benzohydrazides, including this compound.

The confirmation of the chemical structure of synthesized compounds is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the unambiguous elucidation of molecular structures. This guide presents a summary of the expected spectroscopic data for benzohydrazide and provides detailed experimental protocols for obtaining such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzohydrazide. This information serves as a benchmark for the characterization of substituted benzohydrazides.

Table 1: Infrared (IR) Spectroscopy Data for Benzohydrazide

Functional GroupCharacteristic Absorption (cm⁻¹)Reference(s)
N-H Stretch (Amide)3200 - 3400[1][2]
C-H Stretch (Aromatic)3000 - 3100[2][3]
C=O Stretch (Amide I)1630 - 1680[1][2][3]
N-H Bend (Amide II)1570 - 1620[2]
C=C Stretch (Aromatic)1450 - 1600[1]

Table 2: ¹H NMR Spectroscopy Data for Benzohydrazide

Solvent: DMSO-d₆

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationReference(s)
-NH₂~4.5Broad Singlet2H
Aromatic (ortho)~7.8Doublet2H[1]
Aromatic (meta, para)~7.5Multiplet3H[1]
-CONH-~9.8Singlet1H[1]

Table 3: ¹³C NMR Spectroscopy Data for Benzohydrazide

Solvent: DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)Reference(s)
C=O (Amide)~165
Aromatic (C-1, ipso)~132[4]
Aromatic (C-4, para)~131[4]
Aromatic (C-2, C-6, ortho)~128[4]
Aromatic (C-3, C-5, meta)~127[4]

Table 4: Mass Spectrometry Data for Benzohydrazide

Ionm/zReference(s)
[M]⁺ (Molecular Ion)136[5][6]
[M-NH₂]⁺120[5]
[C₆H₅CO]⁺105[5][6]
[C₆H₅]⁺77[5][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds such as benzohydrazides. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[10]

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[11][12]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

Alternatively, the KBr pellet method can be used:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[13]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

Data Acquisition:

  • Record a background spectrum of the clean, empty sample holder or a blank KBr pellet.[14]

  • Place the sample plate or pellet in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[15]

  • Further, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[15]

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electrospray Ionization - ESI):

  • The sample solution is introduced into the mass spectrometer's ion source, where it is ionized.

  • The generated ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[16][17]

  • A detector records the abundance of each ion, generating a mass spectrum.[17]

Visualizing the Workflow and Analysis

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical process of structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Purified Solid Compound (e.g., Benzohydrazide) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

spectral_interpretation cluster_data Spectroscopic Data cluster_interpretation Structural Information MS_Data Mass Spectrum (m/z = 136 for Benzohydrazide) Mol_Formula Molecular Formula (C₇H₈N₂O) MS_Data->Mol_Formula IR_Data IR Spectrum (C=O, N-H stretches present) Func_Groups Functional Groups (Amide, Benzene Ring) IR_Data->Func_Groups NMR_Data ¹H and ¹³C NMR Spectra (Aromatic & Amide signals) Connectivity Atom Connectivity (Proton Environment, Carbon Skeleton) NMR_Data->Connectivity Structure Confirmed Structure (Benzohydrazide) Mol_Formula->Structure Func_Groups->Structure Connectivity->Structure

References

comparing 3,5-Dimethylbenzohydrazide with other benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of benzohydrazide have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of various benzohydrazide derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents. While a broad spectrum of derivatives is explored, it is noteworthy that specific experimental data for 3,5-Dimethylbenzohydrazide is limited in the currently available scientific literature.

Anticancer Activity

Benzohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzohydrazide derivatives against different human cancer cell lines. The data highlights how substitutions on the benzohydrazide scaffold influence cytotoxic potency.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
C8 N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazideA549 (Lung)9.54[1][2]
MCF-7 (Breast)>50[1][2]
HepG2 (Liver)>50[1][2]
C18 N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazideA549 (Lung)10.38[1][2]
MCF-7 (Breast)>50[1][2]
HepG2 (Liver)>50[1][2]
5f 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazideM. tuberculosis H37Rv1.6[3]
5i 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazideM. tuberculosis H37Rv1.6[3]
5j 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazideM. tuberculosis H37Rv1.6[3]
5k 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazideM. tuberculosis H37Rv0.8[3]
5n 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazideM. tuberculosis H37Rv1.6[3]
Comp. 3 2-bromo-N'-(substituted benzylidene)benzohydrazideAntimicrobial AssaypMICam = 1.62 µM/ml[4]
Comp. 15 2-bromo-N'-(substituted benzylidene)benzohydrazideAntimicrobial AssaypMICam = 1.62 µM/ml[4]
Comp. 18 2-bromo-N'-(substituted benzylidene)benzohydrazideAntimicrobial AssaypMICam = 1.62 µM/ml[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7][8] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Benzohydrazide Derivatives incubation1->compound_treatment incubation2 Incubate (24-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Workflow of the MTT cytotoxicity assay.
Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11][12][13] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzohydrazide Benzohydrazide Derivatives Benzohydrazide->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The structural modifications of the benzohydrazide core can lead to compounds with potent and selective antimicrobial properties.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzohydrazide derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial activity.

Compound IDDerivative Structure/SubstitutionMicrobial StrainMIC (µg/mL)Reference
S1 (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazideE. coli>100[14]
S. aureus>100[14]
A. niger>100[14]
S2 (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazideE. coli>100[14]
S. aureus>100[14]
A. niger>100[14]
S3 (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazideE. coli6.25[14]
S. aureus12.5[14]
A. niger6.25[14]
S4 (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazideE. coli25[14]
S. aureus50[14]
A. niger25[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[17][19]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the benzohydrazide derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end

Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzohydrazide derivatives have shown potential in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Comparative Anti-inflammatory Potency

The following table displays the in vitro anti-inflammatory activity of selected benzohydrazide derivatives, measured as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound IDDerivative Structure/SubstitutionCell LineAssayIC50 (µM)Reference
VIIc Benzimidazole DerivativeCarrageenan-induced rat paw edemaIn vivo65% inhibition
VIId Benzimidazole DerivativeCarrageenan-induced rat paw edemaIn vivo63% inhibition
6m 1,2,3-triazole-substituted N-phenyl isoxazoloneBV-2 cellsIL-1β secretion7.9[20]
27 1,2,3-triazole-substitutedBV-2 cellsTNF-α secretion7.83[20]
IL-1β secretion15.84[20]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[21][22][23][24][25]

Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[24]

Procedure:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the benzohydrazide derivatives.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

  • Incubation: Allow the reaction to proceed for a short period at room temperature.

  • Absorbance Measurement: Measure the absorbance of the colored product at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Targeted Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.[26][27][28][29][30] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation Induces Benzohydrazide Benzohydrazide Derivatives Benzohydrazide->IKK May Inhibit

Simplified NF-κB signaling pathway in inflammation and a potential target for benzohydrazide derivatives.

Conclusion

This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various benzohydrazide derivatives. The presented data underscores the therapeutic potential of this chemical class and highlights the importance of structural modifications in tuning biological activity. While comprehensive data for this compound remains to be elucidated, the information compiled herein serves as a valuable resource for the rational design of novel and more potent benzohydrazide-based therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future drug discovery efforts.

References

Comparative Analysis of the Biological Activity of 3,5-Dimethylbenzohydrazide and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of 3,5-Dimethylbenzohydrazide and its structurally related analogs. While the broader class of benzohydrazide derivatives has been extensively investigated for its therapeutic potential, specific experimental data systematically evaluating the influence of the 3,5-dimethyl substitution pattern on antimicrobial and anticancer efficacy remains limited. This guide, therefore, aims to provide a framework for such a comparative analysis by outlining established experimental protocols and discussing general structure-activity relationships (SAR) observed in analogous benzohydrazide series.

Introduction to Benzohydrazides

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold has attracted significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The biological profile of these molecules can be readily modulated by introducing various substituents onto the benzene ring, making them attractive candidates for drug discovery and development.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the biological activities of this compound and its analogs, quantitative data from antimicrobial and anticancer assays should be summarized in structured tables. The following tables are presented as templates for organizing such data, should it become available through future research.

Table 1: Comparative Antimicrobial Activity of this compound and Analogs (Hypothetical Data)

Compound IDSubstituent (R)Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1 3,5-di-CH₃ (this compound) Staphylococcus aureusData not available
Escherichia coliData not available
2 4-ClStaphylococcus aureusData not available
Escherichia coliData not available
3 4-NO₂Staphylococcus aureusData not available
Escherichia coliData not available
4 3,4-di-OCH₃Staphylococcus aureusData not available
Escherichia coliData not available

Table 2: Comparative Anticancer Activity of this compound and Analogs (Hypothetical Data)

Compound IDSubstituent (R)Cancer Cell LineIC₅₀ (µM)
1 3,5-di-CH₃ (this compound) MCF-7 (Breast)Data not available
A549 (Lung)Data not available
2 4-ClMCF-7 (Breast)Data not available
A549 (Lung)Data not available
3 4-NO₂MCF-7 (Breast)Data not available
A549 (Lung)Data not available
4 3,4-di-OCH₃MCF-7 (Breast)Data not available
A549 (Lung)Data not available

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of novel chemical entities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualizations

As direct experimental data for this compound is unavailable, the following diagrams illustrate the general workflows of the described experimental protocols.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions C Serial Dilution in 96-well Plate A->C B Culture and Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Read Turbidity E->F G Determine MIC F->G experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

A Comparative Guide to the Synthesis of 3,5-Dimethylbenzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,5-Dimethylbenzohydrazide is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an objective comparison of two primary methods for its synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Two-Step Synthesis via 3,5-Dimethylbenzoyl Chloride

This common and high-yielding method involves the initial conversion of 3,5-dimethylbenzoic acid to its more reactive acid chloride derivative, followed by reaction with hydrazine hydrate.

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 3,5-dimethylbenzoyl chloride. This intermediate is often used in the subsequent step without extensive purification. Several protocols exist for this conversion, with variations in reaction time and temperature. One industrial method utilizes ultrasonic conditions to achieve a high yield in a relatively short time.[1] Another approach involves a carefully controlled temperature gradient to optimize the reaction.[2]

Step 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride

The resulting 3,5-dimethylbenzoyl chloride is then reacted with hydrazine hydrate to yield the final product, this compound. This reaction is typically fast and proceeds in high yield.

Method 2: One-Step Synthesis from Methyl 3,5-Dimethylbenzoate

This method involves the direct reaction of methyl 3,5-dimethylbenzoate with hydrazine hydrate. It is a more direct route from the ester, which can be prepared from 3,5-dimethylbenzoic acid.

Step 1 (Precursor Synthesis): Synthesis of Methyl 3,5-Dimethylbenzoate

Methyl 3,5-dimethylbenzoate is prepared from 3,5-dimethylbenzoic acid via Fischer esterification, using an alcohol (methanol) in the presence of an acid catalyst.

Step 2: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate

The ester is then refluxed with hydrazine hydrate to produce this compound. This is a standard and widely used method for the preparation of benzohydrazides.

Quantitative Data Comparison

ParameterMethod 1: Via Acid ChlorideMethod 2: Via Methyl Ester
Starting Material 3,5-Dimethylbenzoic Acid3,5-Dimethylbenzoic Acid
Intermediate 3,5-Dimethylbenzoyl ChlorideMethyl 3,5-Dimethylbenzoate
Overall Yield >95% (cumulative)Typically high
Purity of Final Product High, often requires recrystallizationGenerally high after purification
Reaction Time (Overall) 3-6 hours18-24 hours
Key Advantages High yield, relatively short reaction timeFewer hazardous reagents in the final step
Key Disadvantages Use of thionyl chloride (corrosive and toxic)Longer overall reaction time

Experimental Protocols

Method 1: Two-Step Synthesis via 3,5-Dimethylbenzoyl Chloride

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride [1]

  • Add 1500g of 3,5-dimethylbenzoic acid and 1785g of thionyl chloride into a reaction kettle.

  • Maintain the reaction temperature at 40°C for 1.5 hours under ultrasonic conditions.

  • Warm the mixture to reflux and react for an additional 1.5 hours.

  • Recover the excess thionyl chloride by distillation.

  • Distill the residue under reduced pressure (-0.098 MPa) to obtain 3,5-dimethylbenzoyl chloride as a colorless liquid. This step typically yields over 99%.[1]

Step 2: Synthesis of this compound

  • Dissolve the freshly prepared 3,5-dimethylbenzoyl chloride in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add hydrazine monohydrate to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for a specified time (typically 1-2 hours).

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity. This step generally proceeds with a yield of 95-98%.

Method 2: One-Step Synthesis from Methyl 3,5-Dimethylbenzoate

Step 1 (Precursor Synthesis): Synthesis of Methyl 3,5-Dimethylbenzoate

  • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours (typically 16-24 hours).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 3,5-dimethylbenzoate.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours (typically 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid this compound by filtration, wash with cold ethanol, and dry.

Method Selection Workflow

The choice between these two methods depends on several factors, including the desired yield, available time, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate synthesis method.

SynthesisMethodSelection Workflow for Selecting a this compound Synthesis Method Start Start: Need to Synthesize This compound HighYield Is highest possible yield the primary concern? Start->HighYield TimeConstraint Is there a significant time constraint? HighYield->TimeConstraint No Method1 Method 1: Two-Step Synthesis via Acid Chloride HighYield->Method1 Yes SafetyConcern Are there concerns about handling thionyl chloride? TimeConstraint->SafetyConcern No TimeConstraint->Method1 Yes SafetyConcern->Method1 No (with proper precautions) Method2 Method 2: One-Step Synthesis from Methyl Ester SafetyConcern->Method2 Yes End End: Synthesize Product Method1->End Method2->End

Caption: Decision workflow for synthesis method selection.

References

Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3,5-Dimethylbenzohydrazide, targeting researchers, scientists, and professionals in drug development. The information presented is based on established analytical techniques for similar chemical entities and general validation principles outlined by regulatory bodies.

Introduction to Analytical Method Validation

The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry as potential analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary candidate.

Experimental Protocol: HPLC Method Validation

A proposed HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small percentage of formic acid to improve peak shape.[4] UV detection would likely be set at a wavelength corresponding to the maximum absorbance of this compound.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by analyzing blank samples, placebo formulations, and samples spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound would be prepared and analyzed.[3]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interference at the retention time of the analyteComplies
Linearity (Correlation Coefficient, R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%0.8%, 1.5%
LODSignal-to-Noise ratio of 3:10.05 µg/mL
LOQSignal-to-Noise ratio of 10:10.15 µg/mL
RobustnessNo significant impact on resultsComplies

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol: GC Method Validation

A potential GC method would involve derivatization of this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl derivative.[5] The separation would be performed on a capillary column with a non-polar stationary phase, and detection would be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Validation Parameters: The validation parameters for the GC method would be the same as for the HPLC method, with a focus on the consistency and completeness of the derivatization reaction.

Data Presentation: GC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interfering peaks from derivatizing agent or matrixComplies
Linearity (Correlation Coefficient, R²)≥ 0.9990.9992
Accuracy (% Recovery)97.0% - 103.0%98.2% - 101.8%
Precision (RSD%)Repeatability: ≤ 2.5%, Intermediate: ≤ 2.5%1.2%, 1.9%
LODBased on instrumental signal-to-noise0.1 ng injected
LOQBased on instrumental signal-to-noise0.3 ng injected
RobustnessVariations in oven temperature ramp, injector temperatureComplies

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb light in the UV-visible range. This method might require a derivatization step to produce a colored product with a distinct absorption maximum to enhance sensitivity and specificity.

Experimental Protocol: Spectrophotometric Method Validation

A possible spectrophotometric method could involve the reaction of this compound with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (DNPH), in an appropriate solvent to form a colored complex.[6][7] The absorbance of the resulting solution would then be measured at the wavelength of maximum absorption.

Validation Parameters: The validation would follow similar principles as the chromatographic methods, with a particular emphasis on the stability of the colored complex and potential interferences from excipients.

Data Presentation: Spectrophotometric Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interference from reagents or matrix at λmaxComplies
Linearity (Correlation Coefficient, R²)≥ 0.9980.9989
Accuracy (% Recovery)97.0% - 103.0%98.5% - 102.5%
Precision (RSD%)Repeatability: ≤ 3.0%, Intermediate: ≤ 3.0%1.8%, 2.6%
LODCalculated from the standard deviation of the blank0.2 µg/mL
LOQCalculated from the standard deviation of the blank0.6 µg/mL
RobustnessVariations in reaction time, temperature, pHComplies

Method Comparison

FeatureHPLCGCUV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phaseSeparation based on volatility and interaction with a stationary phaseMeasurement of light absorption
Specificity HighHigh (especially with MS detection)Moderate to Low (prone to interference)
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Derivatization Not typically requiredOften necessaryMay be required for sensitivity/specificity
Typical Application Purity testing, stability studies, quantitative analysisTrace analysis, impurity profilingRoutine quality control, content uniformity

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the validation of an analytical method and a typical signaling pathway that might be studied using such methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Document_Results Document Results in Validation Report Analyze_Data->Document_Results

Caption: General workflow for analytical method validation.

Signaling_Pathway_Example cluster_input Input cluster_pathway Cellular Pathway cluster_output Output Drug This compound (Potential Drug Candidate) Target_Protein Target Protein Drug->Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis) Downstream_Effector_2->Biological_Response

Caption: Example of a signaling pathway study.

References

A Comparative Guide to the Spectral Data of 3,5-Dimethylbenzohydrazide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for 3,5-Dimethylbenzohydrazide against two common alternatives: Benzohydrazide and 4-Chlorobenzohydrazide. The data presented for this compound is predicted, while the data for the alternatives is based on experimental findings. This document is intended for researchers, scientists, and professionals in drug development to facilitate the cross-referencing and identification of these compounds.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its alternatives.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) DMSO-d₆~2.3 (s, 6H, Ar-CH₃), ~7.2 (s, 1H, Ar-H), ~7.5 (s, 2H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -CONH-)~21 (Ar-CH₃), ~125 (Ar-CH), ~128 (Ar-C), ~133 (Ar-CH), ~138 (Ar-C-CH₃), ~166 (C=O)
Benzohydrazide (Experimental) DMSO-d₆7.90-7.30 (m, 5H, -ph), 8.48-8.45 (s, 3H, ⁺NH₃-1′)[1]165.9 (C=O), 157.6 (C2), 134.9 (p-ph), 130.2 (m, o-ph)[1]
4-Chlorobenzohydrazide (Experimental) TFANH₂ & NH unobservedNot specified

Table 2: Infrared (IR) Spectral Data

CompoundSample PhaseKey IR Absorptions (cm⁻¹)
This compound (Predicted) Solid (ATR)~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~2900-3000 (Aliphatic C-H stretching), ~1640-1660 (C=O stretching, Amide I), ~1580-1620 (N-H bending, Amide II), ~1400-1500 (C=C stretching)
Benzohydrazide (Experimental) KBr3248.1, 3001.2 (NH₂, NH), 2900.9 (CHarom), 1604.7 (C=N), 1489.0 (C=C), 1165 (C-O-C)[2]
4-Chlorobenzohydrazide (Experimental) KBr WaferNot specified, but available in spectral databases.[3]

Table 3: Mass Spectrometry (MS) Data

CompoundIonization MethodPredicted/Observed m/z Ratios
This compound (Predicted) Electron Ionization (EI)Molecular Ion [M]⁺: ~164. Fragment ions: loss of NHNH₂ (~133), loss of CONHNH₂ (~119)
Benzohydrazide (Experimental) GC-MS136, 105[4]
4-Chlorobenzohydrazide (Experimental) Electron Ionization (EI)Molecular Ion [M]⁺: 170. Key fragment ions: 139, 111[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, use 50-100 mg.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7]

    • Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7]

    • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[7]

  • Data Acquisition :

    • The NMR spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to optimize homogeneity and improve spectral resolution.

    • The probe is tuned to the appropriate nucleus (¹H or ¹³C).

    • Acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data is collected.[7]

    • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[8]

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation :

    • For solid samples, a small amount of the powder is placed onto the ATR crystal.

    • For liquids or pastes, a single drop is applied to the crystal.[9]

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed onto the crystal, and firm contact is ensured using a pressure clamp for solid samples.[9]

    • The infrared spectrum of the sample is then recorded. The evanescent wave penetrates the sample to a depth of a few microns.[10]

    • After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.[11]

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction :

    • The sample must be in the gas phase for ionization. Volatile samples can be introduced via a gas chromatograph (GC-MS), while less volatile solids or liquids can be introduced using a direct insertion probe.[12][13]

    • The amount of sample required is typically less than a microgram.[13]

  • Ionization and Analysis :

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14]

    • This causes the molecules to ionize and fragment in a reproducible manner.[12]

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Spectral Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data of a target compound with known alternatives.

Spectral_Data_Cross_Referencing cluster_target Target Compound: this compound cluster_alternatives Alternative Compounds cluster_experimental_data Experimental Data Acquisition cluster_analysis Comparative Analysis Target_NMR Predicted NMR (¹H, ¹³C) Compare_NMR Compare NMR Shifts & Coupling Patterns Target_NMR->Compare_NMR Target_IR Predicted IR Compare_IR Compare Functional Group Frequencies Target_IR->Compare_IR Target_MS Predicted MS Compare_MS Compare Fragmentation Patterns & m/z Target_MS->Compare_MS Alt1 Benzohydrazide Exp_NMR NMR Spectroscopy Alt1->Exp_NMR Exp_IR ATR-FTIR Spectroscopy Alt1->Exp_IR Exp_MS EI-Mass Spectrometry Alt1->Exp_MS Alt2 4-Chlorobenzohydrazide Alt2->Exp_NMR Alt2->Exp_IR Alt2->Exp_MS Exp_NMR->Compare_NMR Exp_IR->Compare_IR Exp_MS->Compare_MS Identification Compound Identification/ Confirmation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for spectral data cross-referencing of a target compound with alternatives.

References

A Comparative Guide to Assessing the Purity of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of 3,5-Dimethylbenzohydrazide, a crucial component in various research and development endeavors. By establishing a well-characterized reference standard and employing robust analytical techniques, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible results. This document outlines the synthesis of a high-purity reference standard, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.

Synthesizing a High-Purity this compound Reference Standard

In the absence of a commercially available certified reference standard for this compound, the synthesis and rigorous purification of an in-house standard are paramount. The recommended synthesis route involves the hydrazinolysis of methyl 3,5-dimethylbenzoate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3,5-dimethylbenzoate (1 equivalent) with an excess of hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion of the reaction, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum to remove residual water and solvent.

Purification by Recrystallization

To achieve high purity, the crude this compound should be recrystallized.

Experimental Protocol: Recrystallization

  • Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective for benzohydrazide derivatives. The ideal solvent should dissolve the compound well at elevated temperatures and poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Methods for Purity Assessment

A multi-pronged approach employing both chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for separating and quantifying the main compound and any potential impurities.

Experimental Protocol: HPLC-UV Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the analysis of aromatic hydrazides.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid in both phases to improve peak shape) is recommended. A typical gradient could start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (to be determined by UV-Vis spectrophotometry, typically in the range of 230-280 nm for benzoyl derivatives).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Area (%)
This compoundtbd>99.5
Impurity 1 (e.g., 3,5-Dimethylbenzoic acid)tbd<0.1
Impurity 2 (e.g., N,N'-bis(3,5-dimethylbenzoyl)hydrazine)tbd<0.1
Unknown Impuritiestbd<0.3

(tbd = to be determined experimentally)

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.

Experimental Protocol: qNMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Internal Standard: A certified reference material with a simple, well-resolved proton NMR spectrum that does not overlap with the signals of this compound. Suitable internal standards for aromatic compounds include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The selection should be based on the specific NMR spectrum of the analyte.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

ParameterValue
Mass of this compound (m_analyte)experimental value
Mass of Internal Standard (m_IS)experimental value
Purity of Internal Standard (P_IS)certified value
Integral of Analyte Signal (I_analyte)experimental value
Number of Protons for Analyte Signal (N_analyte)known value
Integral of Internal Standard Signal (I_IS)experimental value
Number of Protons for Internal Standard Signal (N_IS)known value
Molecular Weight of Analyte (MW_analyte)164.20 g/mol
Molecular Weight of Internal Standard (MW_IS)known value
Calculated Purity (%) >99.5

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing a robust purity assessment method and for evaluating the quality of a given sample. The following are potential impurities that may arise during the synthesis of this compound:

  • Starting Materials:

    • 3,5-Dimethylbenzoic acid

    • Methyl 3,5-dimethylbenzoate

    • Hydrazine

  • By-products:

    • N,N'-bis(3,5-dimethylbenzoyl)hydrazine: Formed by the reaction of two molecules of 3,5-dimethylbenzoyl chloride (if used as an intermediate) with one molecule of hydrazine.

    • 3,5-Dimethylbenzamide: Can be formed by the decomposition of the hydrazide.

  • Degradation Products:

    • Oxidation products

    • Hydrolysis products (back to 3,5-dimethylbenzoic acid)

Workflow and Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparison start Methyl 3,5-dimethylbenzoate + Hydrazine Hydrate reaction Reflux in Ethanol start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization from Ethanol/Water crude->recrystallization pure High-Purity this compound (Reference Standard) recrystallization->pure hplc HPLC-UV Analysis qnmr qNMR Analysis data Purity Data (>99.5%) test_sample Test Sample of This compound comparison Comparative Analysis (HPLC & qNMR) report Purity Assessment Report

Purity_Assessment_Logic cluster_methods Analytical Methods cluster_data Data Analysis compound This compound Sample hplc HPLC-UV compound->hplc qnmr qNMR compound->qnmr hplc_results Chromatographic Profile (% Area of Main Peak and Impurities) hplc->hplc_results qnmr_results Absolute Purity Calculation (vs. Internal Standard) qnmr->qnmr_results result Final Purity Determination hplc_results->result qnmr_results->result

Comparative Bioactivity of 3,5-Dimethylbenzohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3,5-Dimethylbenzohydrazide derivatives against other benzohydrazide analogs, supported by available experimental data. Due to a lack of comprehensive studies directly comparing this compound, this guide utilizes data from its closely related hydrazone derivatives and other substituted benzohydrazides to provide a comparative framework.

Introduction

Benzohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), allows for diverse chemical modifications, leading to a broad range of pharmacological effects. This guide focuses on the bioactivity of derivatives of this compound, offering a comparative analysis based on available scientific literature.

Antimicrobial Activity

Hydrazone derivatives of this compound have been investigated for their antimicrobial properties. The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzohydrazide Derivatives

Compound/AnalogStaphylococcus aureusEscherichia coliCandida albicansReference
3,5-Dinitrobenzoylhydrazone Derivatives >500>500Not Reported[1]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesNot ReportedNot ReportedNot Reported
Hydrazones from 4-Dimethylaminobenzohydrazide (Compound 2) Not ReportedEffectiveNot Reported[2]
Standard Antibiotics
Ciprofloxacin0.5 - 2.00.25 - 1.0Not Applicable
FluconazoleNot ApplicableNot Applicable0.25 - 8.0

Note: Direct MIC values for this compound were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using the broth microdilution method.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Standardized cultures of the microorganisms are prepared.

  • Assay Procedure:

    • A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_workflow MIC Determination Workflow A Prepare stock solutions of test compounds C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate plates D->E F Observe for visible growth and determine MIC E->F

Workflow for MIC determination.

Antioxidant Activity

The antioxidant potential of benzohydrazide derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 2: Comparative Antioxidant Activity (IC50) of Benzohydrazide Derivatives

Compound/AnalogDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (IC50, µM)Reference
Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7j) Not ReportedMost Active[3]
Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7e) Not ReportedActive[3]
Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7m) Not ReportedActive[3]
Pyrrole-based hydrazide-hydrazone (Compound 5b) 61.27% inhibition at 250 µMMore potent than Trolox[4]
Standard Antioxidants
TroloxStandard ReferenceStandard Reference[4]
Ascorbic AcidStandard ReferenceStandard Reference
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Assay Procedure:

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH DPPH• (Stable free radical) Radical_Scavenged Scavenged Radical DPPH->Radical_Scavenged Donates H• Antioxidant Antioxidant (e.g., Benzohydrazide derivative) Antioxidant->Radical_Scavenged DPPH_H DPPH-H (Reduced form) Radical_Scavenged->DPPH_H

Mechanism of DPPH radical scavenging.

Anticancer Activity

Several benzohydrazide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The IC50 value is used to quantify the concentration of a compound that is required for 50% inhibition of cell growth.

Table 3: Comparative Anticancer Activity (IC50, µM) of Benzohydrazide Derivatives

Compound/AnalogA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
Benzohydrazide derivatives with dihydropyrazoles (Compound H20) 0.460.290.150.21[5]
(Z)-3,4,3',5'-tetramethoxystilbene 3.6 - 4.33.6 - 4.33.6 - 4.3Not Reported[6]
Standard Drug
Erlotinib0.03Not ReportedNot ReportedNot Reported[5]

Note: Data for this compound was not available. The table presents data for other bioactive benzohydrazide and stilbene analogs for a contextual comparison.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (around 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

cluster_pathway Potential Anticancer Mechanism EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibition

Potential EGFR inhibition pathway.

Conclusion

While specific experimental data for this compound is limited in the public domain, the available literature on its hydrazone derivatives and other substituted benzohydrazides suggests that this class of compounds holds significant potential as antimicrobial, antioxidant, and anticancer agents. The presence of the dimethyl substitution on the benzene ring is likely to influence the lipophilicity and electronic properties of the molecule, thereby modulating its biological activity. Further direct comparative studies are warranted to fully elucidate the bioactivity profile of this compound and to establish a clear structure-activity relationship. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers initiating or advancing studies in this promising area of medicinal chemistry.

References

Efficacy of 3,5-Dimethylbenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of 3,5-dimethylbenzohydrazide derivatives. Through a comparative analysis with established alternatives, supported by experimental data, this document aims to inform research and development in medicinal chemistry. We will delve into their anticancer and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: A Competitive Landscape

Derivatives of benzohydrazide have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While specific data for this compound derivatives is limited, the analysis of structurally related compounds provides valuable insights into their potential efficacy.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzohydrazide and hydrazone derivatives against several human cancer cell lines. For comparison, data for commercially available EGFR inhibitors are also included.

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Reference
Benzohydrazide Derivatives Dimethoxy Analog 1LeukemicLow µM to nM[1]
Dimethoxy Analog 2LeukemicLow µM to nM[1]
Compound H20 A549 (Lung)0.46
MCF-7 (Breast)0.29
HeLa (Cervical)0.15
HepG2 (Liver)0.21
Hydrazone Derivatives Compound 7d MCF-7 (Breast)7.52[2]
PC-3 (Prostate)10.19[2]
Compound 7e MCF-7 (Breast)>10[2]
PC-3 (Prostate)>10[2]
Approved EGFR Inhibitors Gefitinib (Iressa) NSCLC~0.015-0.5[3]
Erlotinib (Tarceva) NSCLC~0.02-2[3][4]
Afatinib (Gilotrif) NSCLC~0.001-0.1[3][4]
Osimertinib (Tagrisso) NSCLC (T790M)~0.01-0.1[3][4]

Note: The IC50 values are highly dependent on the specific cancer cell line and experimental conditions. This table provides a general comparison.

Signaling Pathways in Cancer Targeted by Benzohydrazide Derivatives

The anticancer activity of many small molecule inhibitors, including potentially this compound derivatives, is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Regulation MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compounds Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO Incubate_2_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Due to the absence of a dedicated SDS for 3,5-Dimethylbenzohydrazide, a conservative approach to hazard assessment is essential. The hazards can be inferred from its structural components and related compounds. Benzohydrazide derivatives can cause skin and eye irritation.[1] Therefore, this compound should be handled as a hazardous chemical waste with the potential for irritation and other health effects.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]

  • Potential for Other Health Hazards: Without specific toxicological data, it is prudent to assume the compound may have other harmful effects.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[2][3]

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1][4]

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection: Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated tips) in a designated, sealable waste container. The container should be made of a compatible material like glass or polyethylene.[2]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[2]

3. Labeling: Clear and accurate labeling is a critical safety and regulatory requirement.

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste".[2]

  • Full Chemical Name: Include the full chemical name: "this compound".[2]

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant").

4. Storage: Store the sealed waste container in a designated and controlled area pending pickup.

  • Designated Area: Store in a satellite accumulation area (SAA) or a central hazardous waste storage area.[2]

  • Ventilation: The storage area should be well-ventilated.[4]

  • Separation: Keep the container away from heat sources and incompatible materials.[2]

5. Arranging for Disposal: Professional disposal is required for this type of chemical waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] They will have established procedures and certified waste management partners.

6. Decontamination: Thoroughly decontaminate all labware and surfaces that have come into contact with this compound.

  • Cleaning Procedure: Use an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.[2]

  • Collect Rinsate: The initial solvent rinse should be collected as hazardous waste.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the provided search results, the table below summarizes relevant information for a related compound, 3,5-Dimethylbenzoyl Chloride, to provide context on potential hazards.

PropertyValueSource Compound
Acute Oral Toxicity (LD50) 2475 mg/kg (Mouse)3,5-Dimethylbenzoyl Chloride
Skin Corrosion Category 1C (Corrosive)3,5-Dimethylbenzoyl Chloride
Eye Damage Category 1 (Causes serious damage)3,5-Dimethylbenzoyl Chloride
Skin Sensitization Category 1 (May cause allergic reaction)3,5-Dimethylbenzoyl Chloride

This data is for a structurally related compound and should be used for hazard awareness and precautionary measures.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following workflow diagram outlines the key steps and decision points.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated, Labeled Container ppe->collect labeling Step 3: Label Container 'Hazardous Waste' 'this compound' collect->labeling storage Step 4: Store in Designated Well-Ventilated Area labeling->storage disposal Step 5: Contact EHS for Professional Disposal storage->disposal decontaminate Step 6: Decontaminate Labware and Surfaces disposal->decontaminate end End: Safe and Compliant Disposal disposal->end collect_rinsate Collect Decontamination Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage Add to waste container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethylbenzohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety protocols for hydrazine derivatives and related chemical structures. It is imperative to treat this compound as a potentially hazardous substance and exercise extreme caution.

Hazard Assessment and Engineering Controls

As a derivative of benzohydrazide, this compound is presumed to possess toxicological properties similar to other hydrazides, which can include being toxic, potentially carcinogenic, and causing skin and eye irritation.[1][2] All handling of this compound must be conducted in a controlled environment to minimize exposure.

Key Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1]

  • Designated Area: The workspace where this compound is handled should be clearly marked with warning signs, and access should be limited to authorized personnel.[1]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent all routes of exposure, including inhalation, skin contact, and eye contact.[1][2][3]

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Consult glove manufacturer's resistance guide.
Eyes Chemical splash goggles or a full-face shieldANSI Z87.1-compliant.[4]
Body Flame-resistant lab coat100% cotton or other flame-resistant material.[2]
Respiratory Respirator (if engineering controls are insufficient)NIOSH-approved with appropriate cartridges.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_sds Review Safety Guidelines for Hydrazides prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer handle_reaction Perform Experiment in Closed System (if possible) handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate clean_dispose_ppe Dispose of Contaminated PPE clean_decontaminate->clean_dispose_ppe clean_wash Wash Hands Thoroughly clean_dispose_ppe->clean_wash

Caption: Experimental workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the safety guidelines for handling hydrazine compounds.[1][2][3]

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily available.

  • Handling:

    • Carefully weigh the desired amount of this compound within the fume hood.

    • When transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust.

    • If possible, conduct the experiment in a closed system to further reduce the risk of exposure.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and then washing with soap and water.

    • Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_solid Solid Waste (unused compound, contaminated PPE) disposal_container Segregate into Labeled Hazardous Waste Containers waste_solid->disposal_container waste_liquid Liquid Waste (reaction mixtures, contaminated solvents) waste_liquid->disposal_container disposal_pickup Arrange for Professional Hazardous Waste Disposal disposal_container->disposal_pickup

Caption: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all reaction mixtures and contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[5][6]

  • Container Management:

    • Keep waste containers tightly closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to minimize harm.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. If the spill is small, absorb it with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.